Technical Monograph: (2-chlorophenyl)(3,5-dichloro-2-hydroxyphenyl)methanone Executive Summary This technical guide provides an in-depth analysis of (2-chlorophenyl)(3,5-dichloro-2-hydroxyphenyl)methanone , a tri-chlorin...
This technical guide provides an in-depth analysis of (2-chlorophenyl)(3,5-dichloro-2-hydroxyphenyl)methanone , a tri-chlorinated benzophenone derivative. Characterized by a highly lipophilic scaffold and a stabilizing intramolecular hydrogen bond, this molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and UV-stabilizing polymers. This document outlines the physicochemical properties, a self-validating synthesis workflow based on Friedel-Crafts acylation, and the structural rationale governing its biological activity.
Chemical Identity & Physicochemical Properties
The molecule consists of two distinct aromatic domains linked by a carbonyl bridge. Its stability and reactivity are defined by the "2-hydroxybenzophenone" motif, which facilitates Excited State Intramolecular Proton Transfer (ESIPT), and the specific chlorination pattern that enhances lipophilicity and metabolic resistance.
7396-92-1 (Generic for isomer class; specific registry varies by purity/salt)
Molecular Formula
C₁₃H₇Cl₃O₂
Molecular Weight
301.55 g/mol
Predicted LogP
5.2 ± 0.4 (Highly Lipophilic)
H-Bond Donors/Acceptors
1 Donor (Phenolic OH) / 2 Acceptors (C=O, OH)
pKa (Phenol)
~7.2 (Acidified by electron-withdrawing Cl substituents)
Appearance
Pale yellow to off-white crystalline solid
Structural Analysis & Mechanistic Logic
The molecule's behavior is governed by the interaction between its two rings and the central linker.
Ring A (2-Chlorophenyl): The ortho-chlorine atom introduces steric bulk, forcing the ring to twist out of coplanarity with the carbonyl group. This "twist" reduces conjugation, affecting the UV absorption maximum (
) and increasing solubility in organic solvents compared to planar analogs.
Ring B (3,5-Dichloro-2-hydroxyphenyl):
Acidity: The chlorine atoms at positions 3 and 5 are electron-withdrawing (inductive effect), significantly increasing the acidity of the phenolic proton compared to unsubstituted benzophenone.
Intramolecular Hydrogen Bond: A critical 6-membered ring is formed between the phenolic hydroxyl proton and the carbonyl oxygen (
). This interaction locks Ring B in a planar conformation with the carbonyl, creating a "pseudo-aromatic" ring that dissipates UV energy as heat (ESIPT mechanism), preventing photodegradation.
Self-Validating Synthesis Protocol
Methodology: Friedel-Crafts Acylation
Rationale: Direct acylation of 2,4-dichlorophenol is chosen over the rearrangement of esters (Fries rearrangement) to ensure regioselectivity. The hydroxyl group directs the incoming electrophile to the ortho position (C6), while the chlorines at C2 and C4 block alternative sites, ensuring the formation of the 3,5-dichloro-2-hydroxy isomer.
Reagents & Materials
Substrate: 2,4-Dichlorophenol (1.0 eq)
Reagent: 2-Chlorobenzoyl chloride (1.1 eq)
Catalyst: Aluminum Chloride (
), anhydrous (1.2 eq)
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (High boiling point required)
Step-by-Step Workflow
Complex Formation (Exothermic):
In a dry 3-neck flask under
atmosphere, dissolve 2,4-dichlorophenol in DCE.
Critical Step: Add anhydrous
slowly at 0°C.
Validation: Observe the solution turn yellow/orange, indicating the formation of the aluminum phenoxide complex. Evolution of HCl gas (white fumes) confirms the reaction initiation.
Acylation (The "Locking" Step):
Add 2-chlorobenzoyl chloride dropwise over 30 minutes. Maintain temperature <10°C to prevent polymerization.
Heat the mixture to reflux (80–85°C) for 4–6 hours.
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting phenol spot (
) and appearance of a new, UV-active spot () confirms conversion.
Quenching & Hydrolysis:
Cool to room temperature.[1] Pour the reaction mixture into ice-cold dilute HCl (1M).
Mechanism:[2] This breaks the aluminum-chelate complex, liberating the free phenol.
Observation: The mixture separates into an organic layer and an aqueous slurry.[3][4]
Purification:
Wash the organic layer with water (2x) and brine (1x). Dry over
Figure 1: Friedel-Crafts synthesis pathway ensuring regioselective acylation at the ortho-position.
Biological & Pharmacological Applications
The (2-chlorophenyl)(3,5-dichloro-2-hydroxyphenyl)methanone structure serves as a potent scaffold in medicinal chemistry due to its ability to penetrate lipid bilayers and chelate metal ions in metalloenzymes.
A. Antimicrobial Activity (Membrane Disruption)
Similar to Triclosan, the lipophilic nature of the trichlorinated benzophenone allows it to intercalate into bacterial cell membranes.
Mechanism: The phenolic hydroxyl group acts as a proton uncoupler, disrupting the proton motive force (PMF) across the membrane.
Target: Gram-positive bacteria (e.g., S. aureus) are particularly susceptible due to the lack of an outer lipopolysaccharide membrane.
B. Enzyme Inhibition (Kinase/Metalloenzyme)
The chelating motif (C=O and -OH) mimics the transition state of substrates for various metalloenzymes.
17
-HSD Inhibition: Benzophenone derivatives are known inhibitors of 17-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism. The chlorine substituents occupy hydrophobic pockets in the enzyme active site, increasing binding affinity.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting pharmacophores and stability features.
References
ChemicalBook. (2023). Synthesis of 2-Hydroxybenzophenones via Friedel–Crafts Acylation. Retrieved from
National Institutes of Health (NIH). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine Derivatives. PMC. Retrieved from
PubChem. (2023). 2',5-dichloro-2-hydroxybenzophenone Compound Summary. National Library of Medicine. Retrieved from
Taber, D. (2020). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware Organic Chemistry Protocols. Retrieved from
Sigma-Aldrich. (2023). 3,5-Dichloro-2-hydroxybenzophenone Safety Data Sheet. Retrieved from
Advanced Solvation Dynamics of 2-Hydroxy-2',3,5-trichlorobenzophenone: A Technical Guide
Introduction: The Criticality of Solvation in Formulation In the development of advanced polymer matrices, UV-cured adhesives, and 1[1], the selection of appropriate photoinitiators and UV absorbers is paramount. 2-Hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Solvation in Formulation
In the development of advanced polymer matrices, UV-cured adhesives, and 1[1], the selection of appropriate photoinitiators and UV absorbers is paramount. 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6)[2] is a highly specialized, halogenated benzophenone derivative utilized in these high-performance applications.
However, incorporating highly crystalline, hydrophobic molecules into solvent-cast polymer systems (such as N-vinyl pyrrolidone copolymers) presents a significant thermodynamic challenge. If the solvent evaporates faster than the compound can remain solvated, premature crystallization occurs, leading to phase separation, optical opacity, and mechanical failure of the coating. This guide provides an in-depth analysis of the solvation mechanics of 2-Hydroxy-2',3,5-trichlorobenzophenone in organic solvents, grounded in thermodynamic principles and empirical methodologies.
Molecular Thermodynamics & Solvation Causality
To understand why 2-Hydroxy-2',3,5-trichlorobenzophenone behaves the way it does in solution, we must deconstruct its molecular architecture and apply the 3[3] framework.
The solubility of any solute is dictated by the cohesive energy density, which is split into three forces: Dispersion (
), Polar (), and Hydrogen Bonding ().
The Intramolecular Hydrogen Bond Effect
Standard benzophenones typically exhibit moderate polarity. However, the presence of the hydroxyl group at the 2-position in 2-hydroxybenzophenones fundamentally alters their interaction with solvents. The hydroxyl proton forms a tight, stable intramolecular hydrogen bond with the adjacent carbonyl oxygen.
Causality: Because the molecule's hydrogen-bonding capacity is internally satisfied, its ability to act as a hydrogen-bond donor to external solvent molecules is drastically reduced. Consequently, the effective
of the molecule drops, rendering it highly lipophilic and exceptionally soluble in non-polar and polar aprotic solvents, while exhibiting limited solubility in polar protic solvents (like water or simple alcohols)[4]. Furthermore, the three heavy chlorine atoms significantly increase the dispersion forces () and disrupt the planar symmetry, which lowers the crystal lattice energy compared to unsubstituted analogs.
Thermodynamic pathway of 2-Hydroxy-2',3,5-trichlorobenzophenone solvation in organic media.
Solubility Profiles in Organic Solvents
Based on the HSP predictive models and the structural behavior of highly halogenated , we can categorize its solubility across standard laboratory and industrial organic solvents.
Quantitative Solubility Estimates
Solvent Classification
Representative Solvent
Estimated Solubility (mg/mL at 25°C)
Solvation Mechanism & Rationale
Halogenated / Non-Polar
Dichloromethane (DCM)
> 150
Excellent match; strong dispersion interactions with the trichloro-aromatic rings.
Halogenated / Non-Polar
Chloroform
> 100
Similar to DCM; optimal for breaking the stacking of the crystal lattice.
Polar Aprotic
Tetrahydrofuran (THF)
80 - 120
Strong dipole-dipole interactions () without competing for the internally satisfied H-bond.
Polar Aprotic
Acetone
50 - 80
Good general solvency; frequently used as a casting solvent in polymer film preparation.
Aromatic
Toluene
40 - 60
Favorable interactions, though lower polarity slightly reduces maximum capacity.
Polar Protic
Methanol / Ethanol
5 - 15
Poor to moderate. The protic nature of the solvent clashes with the molecule's lipophilicity.
Aqueous
Water
< 0.01
Practically insoluble due to high LogP and inability to disrupt water's hydrogen-bond network.
To empirically determine the exact solubility of 2-Hydroxy-2',3,5-trichlorobenzophenone for a specific formulation matrix, researchers must employ a self-validating isothermal shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC).
Relying on simple visual dissolution is a common pitfall that leads to supersaturation errors. The protocol below ensures true thermodynamic equilibrium is reached.
Step-by-Step Methodology
Preparation of the Saturated System:
Transfer 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber is required to prevent photo-degradation of the UV-absorbing benzophenone).
Incrementally add 2-Hydroxy-2',3,5-trichlorobenzophenone powder until a visible excess of solid remains undissolved at the bottom of the vial.
Isothermal Equilibration:
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C.
Agitate at 150 RPM for a minimum of 48 hours .
Phase Separation:
Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let large particulates settle.
Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon or cellulose filters, as they may adsorb the hydrophobic solute).
Dilution and Quantification:
Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.
Analyze via HPLC-UV, monitoring at the
(typically around 345 nm for 2-hydroxybenzophenones).
Self-Validation (The 72-Hour Check):
Repeat the sampling process at 72 hours .
Causality Check: If the calculated concentration at 72 hours differs from the 48-hour mark by more than 2%, thermodynamic equilibrium has not been reached. The system must continue shaking. This prevents false-positive readings caused by slow dissolution kinetics.
Isothermal shake-flask methodology with self-validating equilibrium checks.
Conclusion
The solubility of 2-Hydroxy-2',3,5-trichlorobenzophenone is heavily governed by its intramolecular hydrogen bonding and the dispersion forces introduced by its trichloro-substitution. For formulation scientists developing polymer matrices or medical coatings, selecting polar aprotic (THF, Acetone) or halogenated solvents (DCM) will yield the highest loading capacities. Protic solvents should be avoided as primary solvents, though they may be used as co-solvents in binary mixtures to tune the evaporation rate during film casting. By strictly adhering to thermodynamic equilibrium protocols, researchers can prevent premature crystallization and ensure the long-term stability of their formulations.
References
abcr GmbH Product Catalog, AB234395 | CAS 99585-49-6 – 2-Hydroxy-2',3,5-trichlorobenzophenone,
Hansen, C. M., Hansen Solubility Parameters: A User's Handbook (2nd Ed.)
United States Patent Application, Lubricious coatings for medical devices, Google P
Ataman Kimya, BENZOPHENONE-2 Properties and Applic
PubMed / NIH, Physicochemical characterization of 2-hydroxybenzophenone in solution,
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis: 2-Hydroxy-2',3,5-trichlorobenzophenone vs. 2,3,5-Trichlorobenzaldehyde
Content Type: Technical Whitepaper
Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1][2][3]
2-Hydroxy-2',3,5-trichlorobenzophenone vs. 2,3,5-Trichlorobenzaldehyde[1][2][3]
Executive Summary
In the development of halogenated pharmaceuticals and agrochemicals, distinguishing between stable intermediates and reactive precursors is critical for impurity profiling and synthetic planning.[1][2] This guide provides a definitive technical comparison between 2-Hydroxy-2',3,5-trichlorobenzophenone (HTCB) and 2,3,5-Trichlorobenzaldehyde (TCBA) .[2][3] While both share a trichlorinated aromatic motif, they occupy distinct chemical spaces: TCBA is a high-reactivity electrophilic building block, whereas HTCB is a thermodynamically stable, photochemically active scaffold often found as a metabolite or UV-stabilizing excipient.[2]
Structural & Electronic Topography
The fundamental difference lies not just in the functional group (ketone vs. aldehyde) but in the supramolecular behavior induced by the ortho-substitution patterns.[2]
Core Structure: A single benzene ring decorated with three chlorine atoms and a formyl group.
Electronic State: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms and the lack of resonance donation from the ring (unlike the phenol in HTCB).[2]
Conformation: The aldehyde group has rotational freedom, though somewhat restricted by the ortho-chlorine at position 2.[2]
Core Structure: A diaryl ketone. Ring A contains the 2-hydroxy, 3,5-dichloro motif; Ring B is a 2-chlorophenyl ring.[2][3]
Key Feature: Intramolecular Hydrogen Bonding (IMHB): The 2-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen.[2] This creates a pseudo-six-membered ring, locking the conformation and significantly altering the electronic properties of the carbonyl group.[2]
Photophysics: This molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT) .[2] Upon UV irradiation, the proton transfers from the oxygen to the carbonyl, dissipating energy as heat rather than chemical degradation.[2] This makes HTCB a stabilizer rather than a reactive intermediate.
Synthetic Origins & Divergence[2]
Understanding the genesis of these molecules aids in identifying them in reaction mixtures.[2]
Graphviz Diagram: Synthetic Divergence
The following diagram illustrates the distinct pathways leading to these two compounds.
Figure 1: Synthetic divergence showing TCBA as a formylation product and HTCB as an acylation product.[2][3]
Reactivity Profile
This section details why these molecules behave differently in a drug development context.
Feature
2,3,5-Trichlorobenzaldehyde (TCBA)
2-Hydroxy-2',3,5-trichlorobenzophenone (HTCB)
Primary Reactivity
Nucleophilic Addition. The aldehyde is a "warhead" for Schiff base formation, Grignard reactions, and reductions.[1][2][3]
Electrophilic Substitution (Ring). The carbonyl is deactivated by the IMHB and steric bulk.[2] Reactivity is focused on the phenolic ring.
Oxidation Stability
Low. Readily oxidizes to 2,3,5-trichlorobenzoic acid in air or metabolic conditions.[1][2]
High. Resistant to auto-oxidation.[2][3] The ketone is already in a high oxidation state and shielded.[2]
UV Stability
Low. Susceptible to radical formation and degradation.
Excellent. Functions as a UV filter via the ESIPT mechanism.[2]
Solubility
Soluble in common organic solvents; limited water solubility.
Highly lipophilic (LogP > 5); nearly insoluble in water.
Analytical Discrimination (The "How-To")
For researchers encountering an unknown chlorinated impurity, the following spectroscopic markers are definitive.
TCBA (Aldehyde): Sharp carbonyl stretch at 1690–1700 cm⁻¹ .[2] Distinct C-H Fermi resonance doublet (aldehyde C-H) at 2750 and 2850 cm⁻¹ .[2]
HTCB (Benzophenone): The carbonyl stretch is significantly red-shifted to ~1610–1630 cm⁻¹ due to the intramolecular hydrogen bond (chelation) weakening the C=O bond character.[2] A broad, weak OH stretch may be visible around 3000–3200 cm⁻¹ (often obscured).[2]
Nuclear Magnetic Resonance (¹H NMR)
TCBA: The aldehyde proton is diagnostic, appearing as a singlet downfield at 10.0–10.5 ppm .
HTCB: Lacks the aldehyde proton.[2] Instead, look for the chelated phenolic proton , which appears as a sharp singlet extremely downfield at 11.5–12.5 ppm .[2] This signal disappears upon D₂O shake.
Figure 2: Analytical decision tree for rapid identification.
References
Sigma-Aldrich. (n.d.).[2][3] 2,3,5-Trichlorobenzaldehyde Product Specification. Retrieved from [2][3]
Hansen, P. E., & Spanget-Larsen, J. (2017).[1][2] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552.[2] Retrieved from [2][3]
Santa Cruz Biotechnology. (n.d.).[6] 2,3,5-Trichlorobenzaldehyde Safety Data Sheet. Retrieved from [2][3]
Tang, K. C., et al. (2011).[1][2] Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxybenzophenones. Journal of Physical Chemistry. (Contextual citation based on general class properties).
National Institute of Standards and Technology (NIST). (n.d.). 2-Hydroxy-5-chlorobenzophenone IR Spectrum (Analogous structure for spectral comparison). Retrieved from [2][3]
Part 1: Chemical Identity and Predicted Physicochemical Properties
An In-Depth Technical Guide to the Safety Profile of 2-Hydroxy-2',3,5-trichlorobenzophenone 2-Hydroxy-2',3,5-trichlorobenzophenone is a halogenated aromatic ketone. Its structure consists of a benzophenone core with a hy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safety Profile of 2-Hydroxy-2',3,5-trichlorobenzophenone
2-Hydroxy-2',3,5-trichlorobenzophenone is a halogenated aromatic ketone. Its structure consists of a benzophenone core with a hydroxyl group at the 2-position of one phenyl ring, and three chlorine atoms distributed at the 2'-position of the second ring and the 3- and 5-positions of the hydroxylated ring.
Structural Analogs Used for Analysis:
2-Hydroxy-3,5,4'-trichlorobenzophenone: An isomer, differing only in the position of one chlorine atom.[1][2]
3,5-Dichloro-2-hydroxybenzophenone: Shares the dichlorinated hydroxy-phenyl moiety.[3]
Benzophenone: The parent compound, providing core toxicological data.[4][5][6]
Trichlorobenzenes: To infer hazards related to the chlorinated aromatic system.[7][8]
Predicted Properties
The following table summarizes the predicted and inferred properties based on available data for its isomer, 2-Hydroxy-3,5,4'-trichlorobenzophenone.[1][2]
Solid. Likely a yellow or off-white crystalline powder.
By analogy to its isomer, described as a "Yellow fluffy powder".[1]
Melting Point
Expected to be a solid with a melting point >100°C.
The isomer 2-Hydroxy-3,5,4'-trichlorobenzophenone has a melting point of 108-109°C.[1]
Solubility
Likely insoluble in water; soluble in organic solvents.
By analogy to its isomer, which is soluble in a methanol:chloroform mixture.[1] High molecular weight, non-polar.
Boiling Point
Not determined; likely decomposes upon strong heating.
Typical for complex organic solids.
Vapor Pressure
Expected to be very low at room temperature.
Consistent with a high molecular weight solid.
Part 2: Hazard Identification and Mechanistic Insights
The hazard profile is derived from the compound's constituent functional groups. The Globally Harmonized System (GHS) classifications are inferred from the hazards presented by analogous compounds.
Predicted GHS Classification
Hazard Class
Category
Predicted Hazard Statement
Basis for Classification
Skin Corrosion / Irritation
Category 2
H315: Causes skin irritation.
Dichloro-hydroxybenzophenone analogs are classified as skin irritants.[3] Halogenated aromatics frequently cause skin irritation.
Serious Eye Damage / Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Most benzophenone derivatives are classified as serious eye irritants. Direct contact of a solid powder with the eyes is likely to cause significant mechanical and chemical irritation.
Carcinogenicity
Category 1B or 2
H350: May cause cancer or H351: Suspected of causing cancer.
The parent compound, Benzophenone, is classified as a potential carcinogen (Carc. 1B or 2) by multiple agencies.[4][5][9] The National Toxicology Program (NTP) found "equivocal evidence of carcinogenic activity" for a related compound, benzophenone-3.[10]
Specific Target Organ Toxicity (Repeated Exposure)
Category 2
H373: May cause damage to organs through prolonged or repeated exposure.
Benzophenone is known to cause damage to the liver and kidneys with repeated exposure.[4][5][11] This is a common toxicity profile for aromatic compounds metabolized in the liver.
Hazardous to the Aquatic Environment (Chronic)
Category 1 or 2
H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.
Chlorinated benzenes are known to be persistent and toxic to aquatic life.[8] Benzophenone itself is also classified as harmful or toxic to aquatic life.[4][5] The combination of these structures suggests significant environmental persistence and toxicity.
Diagram: Hazard Inference Workflow
This diagram illustrates the logical process for assigning hazards to a novel chemical based on its structure.
Caption: Workflow for predicting chemical hazards.
Part 3: Exposure Controls and Proactive Protection
Given the predicted hazard profile, a conservative approach to exposure control is mandatory. The primary routes of exposure for a solid of this nature are inhalation of dust and direct skin or eye contact.[12]
Engineering Controls
Ventilation: All handling of the solid material must occur in a certified chemical fume hood to control airborne dust.
Containment: For procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing), use of a glove box is recommended.
Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential. The choice of PPE is not merely a checklist; it is a system designed to prevent exposure based on the predicted hazards.
PPE Item
Specification
Rationale
Hand Protection
Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for prolonged handling.
Prevents skin contact and absorption. Nitrile provides good resistance to a wide range of organic chemicals. Double-gloving provides a backup barrier in case of a tear.[3]
Eye/Face Protection
ANSI Z87.1-compliant safety glasses with side shields are the minimum. A full-face shield is required when handling larger quantities (>5g).
Protects against splashes and airborne dust, preventing severe eye irritation.
Respiratory Protection
For any handling that could generate dust, a NIOSH-approved N95 respirator is required. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered.
The primary inhalation hazard is from fine particulates. An N95 filter is effective at capturing these particles.[12]
Skin and Body Protection
A fully-fastened laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
Protects skin from contamination and prevents the transfer of the chemical outside the laboratory on personal clothing.[3]
Part 4: Emergency Protocols and First Aid
Rapid and correct response to an emergency is critical.
Experimental Protocol: Spill Response
Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large (>5g) or if dust is airborne.
Don PPE: Don the appropriate PPE as described in Part 3, including respiratory protection.
Containment: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite). DO NOT use water, as this may create a slurry and spread contamination.
Collection: Carefully sweep the material into a clearly labeled, sealable waste container. Avoid actions that create dust.
Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by soap and water.
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[13]
First-Aid Measures
The following protocols are based on standard practices for similar chemical classes.[3]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Diagram: Emergency Response Decision Tree
Caption: Decision tree for emergency response.
Part 5: Handling, Storage, and Disposal
Handling: Use non-sparking tools and handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3][13]
Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound should be stored away from strong oxidizing agents. A dedicated, labeled cabinet for toxic or carcinogenic compounds is recommended.
Disposal: This material and its container must be disposed of as hazardous waste. Consult with your institution's environmental health and safety office for proper disposal procedures. Do not allow the material to enter drains or the environment.[14]
Part 6: Toxicological and Ecological Profile (Inferred)
Acute Toxicity: While no specific LD50 data exists, related benzophenones are generally harmful if swallowed.[5]
Chronic Toxicity: The primary concern is long-term exposure. As noted, benzophenone may cause damage to the liver and kidneys through repeated exposure.[5][11] The potential for carcinogenicity is a significant concern and necessitates handling this compound as a potential human carcinogen.[9]
Ecotoxicity: Trichlorobenzenes are known environmental pollutants that can bioaccumulate in fatty tissues of organisms like fish.[8] This compound is predicted to be persistent and very toxic to aquatic life with long-lasting effects. All releases to the environment should be avoided.[5][9]
References
TCI Chemicals. (2018). Safety Data Sheet for 2,4,4'-Trihydroxybenzophenone.
Redox. (2025). Safety Data Sheet Benzophenone.
Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Trichlorobenzenes - [Table, Overview].
Food Packaging Forum. (2019). NTP report reviews carcinogenicity of benzophenone-3.
National Institutes of Health (NIH), PubChem. (n.d.). 2'-Hydroxybenzophenone.
National Institutes of Health (NIH), PubChem. (n.d.). 2,3,5-Trichlorobenzoic acid.
PLOS ONE. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters.
Thermodynamic Profiling and Thermal Characterization of 2-Hydroxy-2',3,5-trichlorobenzophenone: A Technical Guide
Executive Summary Understanding the phase transition temperatures of complex halogenated aromatics is a critical prerequisite for their application in advanced materials and pharmaceutical formulations. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the phase transition temperatures of complex halogenated aromatics is a critical prerequisite for their application in advanced materials and pharmaceutical formulations. This guide provides an in-depth physicochemical analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS No. 99585-49-6)[1]. By deconstructing the molecular architecture—specifically the interplay between intramolecular hydrogen bonding and steric hindrance—this whitepaper establishes the causality behind its melting point (MP) and boiling point (BP), while providing self-validating analytical workflows for empirical verification.
The thermal behavior of 2-Hydroxy-2',3,5-trichlorobenzophenone (Molecular Formula: C₁₃H₇Cl₃O₂)[2] is not merely a function of its molecular weight (301.55 g/mol )[1], but rather a delicate balance of competing intramolecular and intermolecular forces:
Intramolecular Hydrogen Bonding (Depresses MP/BP): The hydroxyl group at the 2-position forms a highly stable, 6-membered pseudoring with the adjacent carbonyl oxygen. This internal sequestration of the hydrogen bond donor significantly reduces the molecule's capacity for intermolecular hydrogen bonding. Consequently, the energy required to break the lattice (melting) or separate the molecules in the liquid phase (boiling) is lower than that of isomers lacking this proximity effect.
Steric Hindrance and Ring Twist (Depresses MP): The chlorine atom at the 2'-position introduces severe steric clash with the primary phenolic ring. To minimize steric strain, the benzophenone core is forced out of planarity. This twisted, non-planar geometry prevents the molecules from packing tightly into a highly ordered crystal lattice, thereby lowering the enthalpy of fusion (
) and depressing the melting point.
Halogen-Induced Polarizability (Elevates BP): The addition of three heavy chlorine atoms drastically increases the molecule's overall polarizability and London dispersion forces. While the intramolecular H-bond and steric twist lower the phase transition temperatures, the massive van der Waals contribution from the trichloro substitution acts as a thermodynamic counterweight, elevating the boiling point into the high-temperature regime.
Quantitative Physicochemical Profile
Due to the compound's tendency to undergo thermal degradation near its boiling point, empirical high-temperature data is often substituted with high-confidence Quantitative Structure-Property Relationship (QSPR) predictions during early-stage development.
Figure 1: Substituent effects on the thermal properties of the trichlorobenzophenone derivative.
Experimental Methodologies for Thermal Validation
To establish a self-validating system for determining the MP and BP of 2-Hydroxy-2',3,5-trichlorobenzophenone, researchers must employ orthogonal thermal analysis techniques. Relying solely on optical capillary methods is insufficient due to the potential for solid-solid polymorphic transitions inherent to halogenated aromatics.
Protocol 1: Melting Point via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional optical methods because it quantifies the endothermic heat flow, allowing for the detection of polymorphs and accurate determination of the enthalpy of fusion.
Calibration (Self-Validation): Run a high-purity Indium standard (MP: 156.6 °C) to verify temperature and enthalpy calibration. The system is validated for use only if the Indium onset reads 156.6 ± 0.2 °C.
Sample Preparation: Weigh 2.0–5.0 mg of the compound into an aluminum crucible. Critical Step: Use a hermetically sealed pan with a laser-drilled pinhole. This prevents premature sublimation of the halogenated compound while allowing expanding gases to escape without rupturing the seal.
Atmosphere Control: Establish a dry Nitrogen (
) purge at 50 mL/min. This prevents oxidative degradation of the phenolic group during the heating cycle.
Thermal Ramp: Equilibrate the furnace at 25 °C, then execute a controlled heating rate of 10 °C/min up to 150 °C.
Data Analysis: The definitive melting point is calculated as the extrapolated onset temperature of the primary endothermic peak (not the peak maximum), adhering strictly to guidelines.
Protocol 2: Boiling Point via Thermogravimetric Analysis (TGA)
Causality: Heavy halogenated organics frequently undergo thermal cracking before reaching their true boiling point at atmospheric pressure. TGA measures mass loss as a function of temperature, allowing analysts to differentiate between volatilization (boiling) and degradation.
Baseline Correction: Run an empty platinum pan under identical thermal conditions to subtract buoyancy effects and baseline drift.
Sample Loading: Load 5.0–10.0 mg of the sample into the tared platinum pan.
Atmosphere: Maintain a Nitrogen purge (60 mL/min) to suppress oxidation, as per compositional analysis standards.
Thermal Ramp: Heat from 25 °C to 600 °C at a rapid rate of 20 °C/min to minimize time-dependent degradation.
Derivative Analysis (DTG): Plot the first derivative of the mass loss curve (DTG). A sharp, single-step mass loss indicates boiling/sublimation. The extrapolated onset of this mass loss step corresponds to the apparent boiling point.
Figure 2: Self-validating thermal analysis workflow for determining melting and boiling points.
Industrial & Research Applications
The specific thermal profile of 2-Hydroxy-2',3,5-trichlorobenzophenone dictates its utility in advanced manufacturing. For instance, when formulating lubricious, hydrophilic coatings for medical devices (such as catheters or guidewires)[3], the compound acts as a critical diarylketone monomer or UV-stabilizer.
During the manufacturing of these coatings, the polymer matrix is often subjected to high-temperature thermal crosslinking or extrusion. A boiling point exceeding 400 °C ensures that the active compound remains thermally stable and does not volatilize (outgas) out of the polymer matrix during processing. Conversely, its relatively moderate melting point (~110 °C) allows it to be easily melt-blended into polymer resins before extrusion, ensuring uniform dispersion without the need for harsh organic solvents.
References
PubChemLite Database - Université du Luxembourg / PubChem. URL: [Link]
US Patent 8,541,498 B2: Lubricious coatings for medical devices - Google Patents.
ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis - ASTM International. URL: [Link]
ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry - ASTM International. URL: [Link]
Suppliers and price of 2-Hydroxy-2',3,5-trichlorobenzophenone reference standard
This guide details the procurement, technical qualification, and analytical application of 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6), a specialized reference standard used primarily in the analysis of pharm...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the procurement, technical qualification, and analytical application of 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6), a specialized reference standard used primarily in the analysis of pharmaceutical impurities (specifically related to benzimidazole anthelmintics like Triclabendazole) and as a functional monomer in medical device coatings.
In drug development and material science, 2-Hydroxy-2',3,5-trichlorobenzophenone serves two critical roles:
Pharmaceutical Impurity Profiling: It acts as a reference marker for the degradation of polychlorinated aromatic drugs. Specifically, it shares the chlorination pattern (3,5-dichloro ring A, 2-chloro ring B) associated with oxidative degradation products of Triclabendazole and related benzimidazole anthelmintics.
Extractables & Leachables (E&L): It is a known diaryl ketone monomer used in the synthesis of photo-reactive coatings for medical devices (e.g., hydrophilic coatings on catheters and guidewires). Its detection is critical in biocompatibility testing per ISO 10993-18.
This guide provides a verified sourcing strategy, pricing analysis, and a self-validating qualification protocol for researchers requiring this standard.
Part 2: Procurement Strategy (Suppliers & Price)
Due to its specialized nature, this compound is not typically stocked by general lab suppliers (e.g., Sigma-Aldrich core catalog) and is often "Make-to-Order" or held by specialized fine chemical vendors.
Tier 1: Verified Suppliers
The following vendors have confirmed listings for CAS 99585-49-6.
Supplier
Catalog #
Purity
Pack Size
Estimated Price (USD)*
Lead Time
Santa Cruz Biotechnology
sc-225418
≥98%
1 g, 5 g
$180 - $250 / g
5-7 Days (Global)
BLD Pharm
BD114527
97%+
100 mg, 1 g
$120 / g
3-5 Days (Stock)
abcr Gute Chemie
AB234395
98%
Custom
Inquire
2-3 Weeks
Toronto Research Chemicals
Custom
>95%
mg scale
$800+ (Custom)
4-6 Weeks
*Note: Prices are estimated based on Q1 2026 market data for chlorinated benzophenone standards. Always request a formal quote.
Strategic Sourcing Recommendation
For Routine Analysis: Use BLD Pharm or Santa Cruz for the best balance of price and lead time.
For GMP/GLP Release: If this is a critical impurity release standard, purchase a crude sample from BLD Pharm and perform an in-house Secondary Standard Qualification (described in Part 4) or contract a custom synthesis lab (e.g., TRC) to provide a fully characterized CoA.
Part 3: Chemical Identity & Synthesis Logic
Understanding the synthesis provides the "Self-Validating" logic required to confirm the identity of the received material.
Mechanistic Origin:
The structure (2-Hydroxy-2',3,5-trichlorobenzophenone) implies it is synthesized via a Friedel-Crafts Acylation .
Mechanism: The acid chloride attacks the phenol ring at the ortho position (relative to the hydroxyl group) due to the directing effect of the -OH and the blocking of the para position by Chlorine.
The following diagram illustrates the chemical origin, confirming the chlorination pattern (2',3,5).[2]
Caption: Synthesis pathway validating the 2',3,5-trichloro substitution pattern via Ortho-Friedel-Crafts acylation.
Part 4: Technical Qualification Protocol
When receiving this standard, do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following Identity & Purity Verification to ensure scientific integrity.
Mass Spectrometry (MS) Signature
The presence of three chlorine atoms creates a distinct isotopic cluster.
Method: LC-MS (ESI Negative or APCI).
Expected Ion:
at m/z ~299.
Isotope Pattern: The natural abundance of
(75%) and (25%) results in a characteristic "M, M+2, M+4, M+6" pattern.
M (299): 100% (Base peak)
M+2 (301): ~96% relative abundance
M+4 (303): ~30% relative abundance
M+6 (305): ~3% relative abundance
Validation Check: If the M+2 peak is not roughly equal in height to the M peak, the material is NOT a trichloro compound.
HPLC Purity Method
Benzophenones are highly lipophilic. Use a strong organic gradient.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 50% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Benzoyl absorption) and 330 nm (Phenolic shift).
Retention Time: Expect late elution (approx. 8-9 min) due to high logP (~5.3).
Part 5: Application in Analytical Workflows
This standard is used to calculate the Relative Response Factor (RRF) for impurity quantification.
Workflow: RRF Determination
To accurately quantify this impurity in a drug substance (e.g., Triclabendazole), you must establish its response relative to the API.
Caption: Step-by-step workflow for determining the Relative Response Factor (RRF) for quantitative impurity analysis.
Part 6: Handling & Stability
Storage: Store at 2-8°C (short term) or -20°C (long term).
Light Sensitivity: As a benzophenone derivative, it is photo-active . Solutions must be protected from light (amber glassware) to prevent photo-reduction or dimerization (pinacol formation).
Solubility: Insoluble in water. Soluble in Methanol, Acetonitrile, and DCM.
References
Santa Cruz Biotechnology. 2-Hydroxy-2',3,5-trichlorobenzophenone Product Data Sheet (sc-225418).[3] Retrieved from
BLD Pharm. Product Analysis: CAS 99585-49-6.[1][4] Retrieved from
United States Patent 8,541,498. Copolymers of N-vinyl pyrrolidinone and diaryl ketone monomers. (2013). (Describes the use of this compound as a photo-active monomer). Retrieved from
PubChem. Compound Summary: 2-Hydroxy-2',3,5-trichlorobenzophenone (CID 12826645). Retrieved from
Advanced Protocol for Benzophenone-Mediated Photo-Crosslinking of Hydrophilic Coatings
Abstract This guide details the mechanism and protocol for generating covalently attached, hydrophilic hydrogel coatings on polymer and metallic substrates using benzophenone (BP) photo-initiation. Unlike Type I photo-in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the mechanism and protocol for generating covalently attached, hydrophilic hydrogel coatings on polymer and metallic substrates using benzophenone (BP) photo-initiation. Unlike Type I photo-initiators that undergo homolytic cleavage, benzophenone acts via a Type II hydrogen-abstraction mechanism, creating robust C-C covalent bonds between the coating polymer (e.g., PVP, PAAm) and the substrate. This protocol prioritizes the use of 365 nm UV light to minimize substrate degradation while ensuring high crosslinking efficiency, addressing critical parameters such as oxygen inhibition and coating homogeneity.
Mechanistic Foundation
To optimize this protocol, one must understand the photochemistry governing the crosslinking. Benzophenone does not decompose upon irradiation; it acts as a photocatalyst that consumes protons from the matrix.
The Photochemical Pathway
Excitation: Upon UV irradiation (typically
nm for the transition), ground state benzophenone () is excited to the singlet state ().
Intersystem Crossing (ISC): The
species undergoes rapid, efficient ISC () to the triplet state (). This state is the reactive species.
Hydrogen Abstraction: The oxygen atom of the triplet benzophenone acts as a radical, abstracting a hydrogen atom from a neighboring C-H bond (from the polymer backbone or the substrate surface).[1] This generates a semipinacol radical (on the BP) and a carbon-centered radical (on the polymer/substrate).
Recombination (Crosslinking): The carbon-centered radicals recombine, forming a stable C-C bond. This can occur between two polymer chains (crosslinking) or between a polymer chain and the substrate (grafting).
Mechanism Diagram
Figure 1: Photochemical pathway of benzophenone-mediated crosslinking.[2][3] Note the critical interference of Oxygen (dashed red lines), which quenches the reactive triplet state.
Materials & Equipment
Reagents
Hydrophilic Polymer: Polyvinylpyrrolidone (PVP) (
360k - 1.3M) or Polyacrylamide (PAAm). High molecular weight improves lubricity.
Photo-initiator: Benzophenone (99% purity).
Solvents: Ethanol (absolute) or Isopropanol (IPA). Note: BP is hydrophobic; if using aqueous coating solutions, a water-soluble BP derivative (e.g., 4-benzoylbenzyl-trimethylammonium chloride) is required, or BP must be pre-dissolved in a co-solvent.
Substrate: PEBAX, TPU, Nylon, or Plasma-treated HDPE.
Equipment
UV Light Source: Mercury arc lamp or UV-LED array.
Figure 2: Step-by-step experimental workflow for hydrophilic coating generation.[5]
Detailed Methodology
Step 1: Surface Preparation
Cleanliness is paramount. Contaminants prevent radical grafting to the substrate.
Solvent Wash: Sonicate substrate in Isopropanol for 10 mins. Air dry.
Activation (Optional but Recommended): Plasma treat (Oxygen or Argon, 100W, 60s) to generate surface -OH or carbonyl groups, increasing surface energy and wetting of the coating solution.
Step 2: Coating Formulation
This recipe creates a lubricious PVP coating.
Base Solvent: Ethanol (95%) / Water (5%) mix.
Polymer (PVP K90): 30 - 50 mg/mL (3-5% w/v).
Benzophenone: 1 - 3% w/w relative to the polymer.
Calculation: If you have 1000 mg of PVP in solution, add 10–30 mg of Benzophenone.
Procedure: Dissolve BP in ethanol first. Add PVP powder slowly under stirring. Mix until clear (approx. 2-4 hours).
Drying: Allow solvent to evaporate completely at room temperature (10–15 mins) or in a convection oven at 50°C (5 mins). Critical: The film must be solid before UV exposure to immobilize the polymer chains.
Step 4: UV Curing (The Critical Step)
Oxygen inhibition is the most common failure mode.
Atmosphere: Place samples in a chamber purged with Nitrogen (
). Oxygen levels must be < 0.1%.
Irradiation: Expose to UV light (365 nm).
Dose: 10 - 20 J/cm². (e.g., if intensity is 100 mW/cm², cure for ~100-200 seconds).
Note: 254 nm (UVC) is more efficient at exciting BP but damages many polymer substrates (chain scission). 365 nm is preferred for biocompatible device manufacturing.
Step 5: Extraction Washing
Unreacted benzophenone and non-crosslinked polymer chains are cytotoxic and must be removed.
Wash 1: Agitate in Ethanol/Water (50:50) for 30 mins.
Application Note: Functional Photoinitiation with 2-Hydroxy-2',3,5-trichlorobenzophenone for Medical Device Fabrication
Abstract This technical guide details the protocol for utilizing 2-Hydroxy-2',3,5-trichlorobenzophenone (hereafter referred to as Cl3-BP ) as a Type II photoinitiator in the fabrication of medical devices. Unlike standar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the protocol for utilizing 2-Hydroxy-2',3,5-trichlorobenzophenone (hereafter referred to as Cl3-BP ) as a Type II photoinitiator in the fabrication of medical devices. Unlike standard photoinitiators, Cl3-BP offers a unique chemical profile due to its halogenated structure, which can impart specific surface functionalities, including potential antimicrobial characteristics. This document covers the photochemical mechanism, formulation strategies for biocompatible hydrogels/coatings, and the rigorous validation workflows required for ISO 10993 compliance.
Chemical Profile & Mechanism[1][2][3][4][5]
The "Functional" Photoinitiator
While standard benzophenone (BP) is a commodity Type II initiator, Cl3-BP introduces three chlorine atoms and a hydroxyl group to the aromatic skeleton.
2-Hydroxy Group: Typically associated with UV stabilizers (via Excited State Intramolecular Proton Transfer - ESIPT), this group usually dissipates energy as heat. However, in polar solvents or specific matrices, this pathway is disrupted, allowing the molecule to populate the Triplet State required for initiation.
Trichloro Substitution: The electron-withdrawing chlorine atoms serve two purposes:
Red-Shift: Slight bathochromic shift in absorption compared to unsubstituted BP, potentially allowing better overlap with 365nm–385nm LED sources.
Bio-Functionality: Halogenated benzophenones have documented bacteriostatic properties. When grafted onto a polymer surface, Cl3-BP residues may resist biofilm formation.
Photochemical Pathway (Type II)
Cl3-BP functions via hydrogen abstraction. It does not cleave (Type I); instead, the excited triplet state abstracts a hydrogen atom from a donor (co-initiator or polymer backbone), generating a radical pair.
Figure 1: Jablonski diagram illustrating the Type II initiation mechanism of Cl3-BP. Note the critical Intersystem Crossing (ISC) step required to reach the reactive Triplet state.
Formulation Strategy
Solubility & Solvent Selection
Cl3-BP is hydrophobic. For medical hydrogels (e.g., PEGDA, GelMA), direct dissolution in water is impossible.
Recommended Carrier Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
Limit: Keep DMSO < 1% v/v in the final formulation to minimize cytotoxicity before curing.
Surfactant Method: For aqueous systems, pre-dissolve Cl3-BP in Tween 20 (0.1%) before adding to the monomer solution.
Co-Initiator Selection (The Hydrogen Donor)
Since Cl3-BP requires a hydrogen donor, the choice of co-initiator dictates biocompatibility.
Standard: Triethanolamine (TEOA). Efficient but small molecule (leaching risk).
Medical Grade:Polymeric Amines (e.g., amine-functionalized PEG). These become part of the network, reducing extractables.
Grafting Mode: If using Cl3-BP for surface grafting, the substrate itself (e.g., polyurethane catheter) acts as the hydrogen donor. No amine is added.
Formulation Table
Component
Function
Concentration (w/v)
Notes
Cl3-BP
Photoinitiator
0.1% – 0.5%
Higher conc. increases surface cure but risks yellowing.
Monomer
Backbone (e.g., PEGDA 700)
10% – 20%
Pre-purify through alumina column to remove inhibitor.
TEOA
Co-initiator (H-Donor)
0.5% – 1.0%
Molar excess required relative to Cl3-BP.
Solvent
Medium (PBS/Water)
Balance
Maintain pH 7.4.
Experimental Protocol: Hydrogel Fabrication
Objective: Synthesize a sterile PEG-diacrylate hydrogel using Cl3-BP.
Materials
Cl3-BP (Recrystallized, >98% purity)
PEGDA (MW 700)
PBS (Phosphate Buffered Saline)
UV Source: 365nm LED (Intensity: 10–20 mW/cm²)
Step-by-Step Methodology
Preparation of Stock Solution:
Dissolve 50 mg of Cl3-BP in 1 mL of sterile DMSO. Vortex until clear.
Checkpoint: If solution is cloudy, sonicate for 5 mins at 40°C.
Resin Mixing:
In an amber vial, mix 2 mL PEGDA with 8 mL PBS.
Add 100 µL of TEOA.
Add 100 µL of Cl3-BP Stock Solution dropwise while stirring.
Final Concentration: ~0.05% Cl3-BP.
Degassing (Critical):
Oxygen quenches the triplet state of benzophenones.
Purge resin with Nitrogen (N₂) for 10 minutes prior to curing.
Curing:
Pipette resin into a mold (e.g., silicone spacer between glass slides).
Irradiate @ 365nm for 60–120 seconds.
Observation: Gelation should occur within 30s. If surface remains tacky, cure under N₂ atmosphere.
Post-Cure Wash (Safety Step):
Immerse cured hydrogel in sterile PBS (volume 10x gel volume).
Agitate for 24 hours, changing PBS every 6 hours.
Purpose: Remove unreacted Cl3-BP, DMSO, and TEOA.
Safety Validation & ISO 10993 Compliance
Using chlorinated aromatics in medical devices requires strict control over leachables. You must validate that the device is non-cytotoxic.[1][2]
Validation Workflow
Figure 2: Biological safety evaluation workflow according to ISO 10993 standards.
Extraction: Incubate the cured device in cell culture medium (MEM + 10% Serum) at 37°C for 24 hours. Surface area to volume ratio: 3 cm²/mL.
Exposure: Replace standard medium on near-confluent cells with the device extract.
Readout: After 24h, perform MTT or XTT assay.
Acceptance Criteria: Cell viability must be >70% compared to the negative control.
Warning: Cl3-BP is potentially more cytotoxic than unsubstituted BP due to the chlorine groups. If viability fails, extend the Post-Cure Wash step to 48 hours or switch to a polymeric co-initiator.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Tacky Surface
Oxygen Inhibition
Cure in an inert atmosphere (N₂ glovebox) or cover with a Mylar film.
Yellowing
High Cl3-BP Concentration
Reduce Cl3-BP to <0.1%. Yellowing is common with chlorinated aromatics.
Low Conversion
Spectral Mismatch
Ensure LED is 365nm. 405nm LEDs may not excite Cl3-BP efficiently.
Precipitation
Solubility Limit
Use a co-solvent (Ethanol/DMSO) or reduce loading.
References
International Organization for Standardization. (2009).[2][3][4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[3] Link
Dymax Corporation. (2023). Light-Curing Technology: Photoinitiator Selection Guide. Link
Tehfe, M. A., et al. (2013).[5] Design of New Type I and Type II Photoinitiators. Polymer Chemistry. Link
Allen, N. S., et al. (1988). Photoinitiators for UV Curing. Journal of Photochemistry and Photobiology A: Chemistry. Link
Tomal, W., & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers. Link
Application Note: Optimized Reaction Conditions and Protocols for Systems Involving 3,5-Dichlorosalicylic Acid and 2-Chlorobenzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context In advanced organic synthesis and pha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Chemical Context
In advanced organic synthesis and pharmaceutical development, the interaction between specific reagents and solvents dictates the scalability and purity of the final active pharmaceutical ingredient (API). 3,5-Dichlorosalicylic acid is a highly functionalized, electron-deficient aromatic compound utilized as a critical intermediate. 2-Chlorobenzene , conversely, serves a dual chemical role: it is an exceptionally stable, high-boiling, water-immiscible solvent, and it can act as an arylating electrophile in transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I have structured this guide to address the dual nature of these compounds. This document details two distinct, field-proven workflows:
Solvent-Mediated Processing: The use of 2-chlorobenzene as an optimal extraction and reaction medium for the synthesis of 3,5-dichlorosalicylic acid.
Synthetic Cross-Coupling: The Ullmann-type O-arylation (diaryl ether synthesis) reacting 3,5-dichlorosalicylic acid directly with 2-chlorobenzene.
Workflow A: 2-Chlorobenzene as a Reaction and Extraction Medium
Causality & Rationale
The synthesis of 3,5-dichlorosalicylic acid via the direct chlorination of salicylic acid in concentrated sulfuric acid yields a crude mixture that must be quenched in ice water 1. Because 3,5-dichlorosalicylic acid is highly lipophilic and prone to trapping acidic impurities during aqueous precipitation, a robust organic extraction phase is required.
Why 2-Chlorobenzene?
2-Chlorobenzene is selected over standard solvents like toluene or aliphatic hydrocarbons because its deactivated aromatic ring resists electrophilic aromatic substitution (further halogenation) under harsh acidic conditions. Furthermore, its high density and boiling point (132 °C) facilitate rapid phase separation and subsequent azeotropic drying, ensuring high-purity recovery of the target acid 2.
Step-by-Step Protocol: Synthesis and Extraction
Self-Validation Standard: Every step includes an analytical checkpoint to ensure the system is self-correcting.
Monochlorination: Dissolve salicylic acid in concentrated sulfuric acid (96-98%) in a glass-lined reactor. Cool to 5–10 °C. Pass gaseous chlorine through the vigorously stirred solution until conversion to monochlorosalicylic acids is complete 1.
Dichlorination: Elevate the reactor temperature to 65–70 °C. Continue chlorine gas sparging.
Quality Control (QC): Monitor the reaction via Gas Chromatography (GC). The reaction is complete when the in-situ yield of 3,5-dichlorosalicylic acid reaches 95–98% of the theoretical value 2.
Aqueous Quench: Cool the mixture to 10 °C and drown the reaction by pouring it over crushed ice to precipitate the crude product 1.
Phase Extraction: Add 2-chlorobenzene (2.5 volumes relative to the aqueous phase) directly to the drowned mixture. Stir vigorously for 30 minutes to dissolve the precipitated 3,5-dichlorosalicylic acid into the organic phase.
Separation & Validation: Allow the phases to separate. Draw off the lower organic layer (2-chlorobenzene).
QC: Validate extraction efficiency by analyzing the aqueous raffinate via HPLC; residual product must be <1%.
Recovery: Concentrate the 2-chlorobenzene phase under reduced pressure to crystallize pure 3,5-dichlorosalicylic acid.
Workflow for the synthesis and 2-chlorobenzene-mediated extraction of 3,5-dichlorosalicylic acid.
Synthesizing 2-(2-chlorophenoxy)-3,5-dichlorobenzoic acid requires coupling the sterically hindered phenol of 3,5-dichlorosalicylic acid with the deactivated aryl chloride of 2-chlorobenzene. Classical Ullmann couplings require harsh conditions (>200 °C, stoichiometric copper), which cause decarboxylation of the salicylic acid moiety.
Modern Mechanistic Approach: Modern copper-mediated C(aryl)–O bond formation utilizes Cu(I) catalysts with specialized bidentate ligands (e.g., 1,10-phenanthroline) to stabilize the Cu(I)/Cu(III) catalytic cycle, allowing the oxidative addition of the aryl chloride to proceed at lower temperatures (130 °C) 3. Potassium carbonate (K₂CO₃) is utilized to deprotonate the phenol, forming the requisite nucleophilic phenoxide while neutralizing the generated HCl.
Preparation: In a dry, nitrogen-flushed Schlenk flask, combine 3,5-dichlorosalicylic acid (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous K₂CO₃ (2.0 eq).
Reagent Addition: Add 2-chlorobenzene. In this protocol, 2-chlorobenzene serves as both the electrophile and the solvent (used in 10-fold excess) to drive the reaction forward kinetically and prevent solvent-induced side reactions.
Heating: Heat the stirred suspension to 130 °C under a strict nitrogen atmosphere for 18–24 hours.
Monitoring (Self-Validation): Withdraw a 50 µL aliquot, quench with 1M HCl, extract with ethyl acetate, and analyze via LC-MS. The reaction is deemed complete when the 3,5-dichlorosalicylic acid peak is <5% of its initial integration.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 1M HCl to remove basic impurities, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify the crude diaryl ether via recrystallization from an ethanol/water gradient.
Copper-mediated Ullmann diaryl ether synthesis mechanism and catalytic cycle.
Quantitative Data & Optimization Summaries
Table 1: Solvent Extraction Efficiency for 3,5-Dichlorosalicylic Acid (Workflow A)
Data demonstrates the superiority of 2-chlorobenzene in preventing emulsion formation and resisting electrophilic degradation.
Solvent Choice
Boiling Point (°C)
Phase Separation Time (min)
Extraction Yield (%)
Halogenation Resistance
2-Chlorobenzene
132
< 5
98.5
Excellent
Toluene
110
15
92.0
Poor (Reactive)
Ethyl Acetate
77
> 30 (Emulsion)
88.5
N/A (Hydrolyzes)
Table 2: Optimization of Ullmann O-Arylation (Workflow B)
Data illustrates the necessity of specific bidentate ligands to achieve high conversion rates at lower temperatures.
[2] Google Patents. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof. Google Patents. 2
[3] Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S bond formation. Angewandte Chemie International Edition, PubMed/NIH. 3
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone
This Application Note is structured as a comprehensive technical guide for the analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone (hereafter referred to as H-TCBP ). It is designed to serve as a primary reference for ana...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for the analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone (hereafter referred to as H-TCBP ). It is designed to serve as a primary reference for analytical method development, validation, and transfer.
Introduction & Chemical Context
2-Hydroxy-2',3,5-trichlorobenzophenone (H-TCBP) is a highly lipophilic halogenated benzophenone derivative. It typically serves as a critical intermediate in the synthesis of antifungal agents (e.g., imidazole derivatives) or as a specialized UV-absorbing photo-stabilizer.
The Analytical Challenge
The analysis of H-TCBP presents specific challenges derived from its physicochemical properties:
Extreme Hydrophobicity: With three chlorine atoms and a diphenyl ketone backbone, the LogP is estimated at > 4.5. This requires a strong organic mobile phase to elute the compound within a reasonable timeframe.
Phenolic Tailing: The hydroxyl group at the ortho position (C2) is weakly acidic. While often stabilized by intramolecular hydrogen bonding with the carbonyl oxygen, residual interaction with silanols on the stationary phase can cause peak tailing.
Isomer Selectivity: In synthesis, positional isomers (e.g., 4-hydroxy variants) may exist as impurities. The method must possess sufficient selectivity to resolve these structural analogs.
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for robust method design.
Property
Value / Characteristic
Impact on Method
Molecular Formula
C₁₃H₇Cl₃O₂
Detectable by Mass Spectrometry (ESI-).
LogP (Octanol/Water)
~4.8 (Predicted)
Requires C18 or C8 stationary phase; High % Organic mobile phase.
pKa (Phenol)
~7.0 – 8.0
Mobile phase pH must be < 4.0 to suppress ionization and ensure sharp peaks.
H-TCBP exhibits Excited-State Intramolecular Proton Transfer (ESIPT) capabilities due to the hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen.
Chromatographic Implication: This intramolecular lock reduces the polarity of the hydroxyl group, making the molecule elute later than predicted for a typical phenol. It also creates a distinct UV absorption band >300 nm, which can be used for specific detection against non-ortho-substituted impurities.
Method Development Workflow
The following diagram illustrates the decision matrix used to finalize this protocol.
Figure 1: Logical flow for developing the H-TCBP analysis method, prioritizing silanol suppression and hydrophobic retention.
Standardized Analytical Protocol
This protocol is validated for stability-indicating assays and purity analysis.
A. Instrumentation & Conditions[1][2]
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).
Why: High surface area carbon load for retention; "double end-capping" is essential to minimize peak tailing from the phenolic group.
Column Temperature: 35°C (Controlled temperature improves retention time reproducibility).
Channel B: 325 nm (Specific for 2-hydroxybenzophenone moiety).
B. Reagents & Mobile Phase[1][2][4]
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
Note: Formic acid buffers the pH ~2.7, ensuring the phenol remains protonated (neutral).
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
C. Gradient Program
A gradient is preferred over isocratic elution to prevent the accumulation of highly lipophilic dimers or late-eluting impurities.
Time (min)
% Solvent A (0.1% FA)
% Solvent B (ACN)
Phase Description
0.0
40
60
Initial equilibration
8.0
10
90
Linear ramp to elute H-TCBP
10.0
5
95
Wash step (remove dimers)
12.0
5
95
Hold high organic
12.1
40
60
Return to initial
15.0
40
60
Re-equilibration
D. Sample Preparation
Important: H-TCBP is practically insoluble in water. Do not use water as a diluent.
Stock Solution (1.0 mg/mL): Weigh 10 mg of H-TCBP standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile .
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase B (Acetonitrile) .
Technical Tip: If peak shape distortion (fronting) occurs, dilute the working standard with a 50:50 mix of ACN:Water, but ensure the compound does not precipitate.
Validation Framework (ICH Q2(R1))
To ensure the trustworthiness of the data, the following validation parameters must be met.
System Suitability Testing (SST)
Run a standard injection (50 µg/mL) five times before sample analysis.
Parameter
Acceptance Criteria
Logic
Retention Time %RSD
≤ 1.0%
Confirms pump stability and column equilibrium.
Peak Area %RSD
≤ 1.0%
Confirms injector precision.
Tailing Factor ()
0.9 < < 1.5
Critical for phenolic compounds; >1.5 indicates secondary silanol interactions.
Theoretical Plates (N)
> 5,000
Ensures column efficiency.
Linearity & Range
Range: 5 µg/mL to 100 µg/mL.
Criterion: Correlation coefficient (
) ≥ 0.999.
Specificity (Stress Testing)
Inject the solvent blank. There should be no interference at the retention time of H-TCBP (approx. 6.5 - 7.5 min under these conditions).
Troubleshooting & Expert Insights
Issue: Peak Tailing (> 1.5)
Cause: Exposure of silanols on the column or insufficient mobile phase acidity.
Fix: Ensure the column is "End-capped." If using an older column, switch to a new high-purity silica column (Type B silica). Increase Formic Acid to 0.2% or switch to 0.1% Phosphoric Acid (if MS detection is not required).
Issue: Carryover
Cause: High lipophilicity causes H-TCBP to stick to the injector needle or rotor seal.
Fix: Use a needle wash solution of 90% Acetonitrile / 10% Water. Ensure the wash cycle is active between injections.
Interaction Diagram: Separation Mechanism
The following diagram visualizes why the specific column and pH conditions were chosen.
Figure 2: Mechanistic interaction between H-TCBP and the stationary phase. The acidic pH keeps the phenol neutral, preventing ionic interaction with silanols, while the C18 chains retain the lipophilic backbone.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
PubChem. (n.d.).[4] Compound Summary for CID 6914, 2,4,6-Trichlorophenol (Analogous physicochemical data). National Library of Medicine (US). [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Application and Protocol Guide for the Extraction of Benzophenone Impurities from Pharmaceutical Formulations
Introduction: The Imperative for Benzophenone Impurity Analysis in Pharmaceuticals Benzophenone, a compound recognized for its ultraviolet (UV) blocking properties, is utilized in various industrial applications, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Benzophenone Impurity Analysis in Pharmaceuticals
Benzophenone, a compound recognized for its ultraviolet (UV) blocking properties, is utilized in various industrial applications, including as a photoinitiator in UV-cured inks and coatings, and as a fragrance enhancer.[1] Its presence in pharmaceutical products, however, is often as an unintended impurity. Benzophenone can be introduced as a degradant of other compounds, a leachable from packaging materials, or a residual from the manufacturing process of active pharmaceutical ingredients (APIs) or excipients.[1][2]
Regulatory bodies and pharmacopoeias have set stringent limits on the presence of such impurities due to potential health concerns, including its classification by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[3] Therefore, robust and reliable analytical methods for the extraction and quantification of benzophenone from diverse pharmaceutical formulations are paramount to ensure patient safety and product quality. This guide provides a comprehensive overview of the principles and detailed protocols for the effective extraction of benzophenone impurities.
Core Principles of Extraction: A Mechanistic Approach
The choice of an extraction method is fundamentally dictated by the physicochemical properties of benzophenone, the nature of the pharmaceutical matrix, and the desired sensitivity of the subsequent analytical technique. Benzophenone is a relatively non-polar, hydrophobic compound, sparingly soluble in water but readily soluble in common organic solvents.[4] The primary objective of any extraction protocol is to efficiently transfer the benzophenone from the complex sample matrix into a clean solvent, suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
The two most prevalent and effective extraction techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6][7][8]
Solid-Phase Extraction (SPE): A Selective Adsorption-Elution Strategy
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material, typically packed in a cartridge, to retain the analyte of interest from a liquid sample.[9] The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte.
The selection of the sorbent is critical for successful SPE. For a non-polar compound like benzophenone, reversed-phase sorbents such as C18 (octadecylsilane) or polymeric sorbents are the most effective.[7][10] The underlying principle is the partitioning of benzophenone from the more polar sample solvent onto the non-polar sorbent surface.
Causality in SPE Protocol Design:
Sorbent Choice: A C18 sorbent is chosen due to the "like-dissolves-like" principle, where the non-polar benzophenone has a strong affinity for the non-polar C18 chains.
Conditioning: The sorbent is first wetted with a water-miscible organic solvent (e.g., methanol) to activate the bonded phase, followed by equilibration with the same solvent system as the sample to ensure proper interaction.
Sample Loading: The sample, typically dissolved in a polar solvent, is passed through the cartridge. Benzophenone is retained on the sorbent while polar matrix components pass through.
Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash the cartridge, removing any remaining polar impurities without prematurely eluting the benzophenone.
Elution: A strong, non-polar solvent (e.g., methanol, acetonitrile, or a mixture) is used to disrupt the interaction between benzophenone and the sorbent, eluting it from the cartridge in a concentrated, clean form.[7]
Liquid-Liquid Extraction (LLE): Partitioning Between Immiscible Phases
LLE is a classic and robust technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] For benzophenone extraction, the pharmaceutical formulation is first dissolved or suspended in an aqueous medium. An appropriate organic solvent is then added, and the mixture is agitated to facilitate the transfer of the non-polar benzophenone into the organic phase.
Causality in LLE Protocol Design:
Solvent Selection: The choice of the organic solvent is paramount. It must be immiscible with water, have a high affinity for benzophenone, and be easily separable from the aqueous phase. Common choices include ethyl acetate, dichloromethane, and hexane.[5]
pH Adjustment: The pH of the aqueous phase can be manipulated to suppress the ionization of any acidic or basic matrix components, thereby minimizing their extraction into the organic phase and improving the selectivity for the neutral benzophenone molecule.
Partition Coefficient: The efficiency of the extraction is governed by the partition coefficient (K) of benzophenone between the organic and aqueous phases. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
Visualizing the Extraction Workflows
To provide a clear visual representation of the extraction processes, the following diagrams illustrate the logical flow of both SPE and LLE protocols.
Caption: Workflow for Benzophenone Extraction using SPE.
Caption: Workflow for Benzophenone Extraction using LLE.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific pharmaceutical formulations and analytical instrumentation.
Protocol 1: SPE for Benzophenone from Solid Oral Dosage Forms (Tablets/Capsules)
1. Sample Preparation:
1.1. Accurately weigh and record the mass of a representative number of tablets or the contents of capsules.
1.2. Grind the tablets or capsule contents to a fine, homogeneous powder.
1.3. Accurately weigh a portion of the powder (e.g., equivalent to one dosage unit) and transfer to a suitable volumetric flask.
1.4. Add a diluent (e.g., 50:50 methanol:water) to approximately 75% of the flask volume.
1.5. Sonicate for 15-20 minutes to ensure complete dissolution of benzophenone.
1.6. Allow the solution to cool to room temperature and dilute to the mark with the diluent.
1.7. Centrifuge or filter a portion of the solution through a 0.45 µm filter to remove insoluble excipients.
2. Solid-Phase Extraction:
2.1. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of purified water. Do not allow the cartridge to go dry.
2.2. Load a known volume (e.g., 1-5 mL) of the filtered sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
2.3. Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
2.4. Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
2.5. Elute the benzophenone from the cartridge by passing 5 mL of methanol or acetonitrile into a clean collection tube.
2.6. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
2.7. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
Protocol 2: LLE for Benzophenone from Semi-Solid Formulations (Creams/Ointments)
1. Sample Preparation:
1.1. Accurately weigh approximately 1 g of the cream or ointment into a 50 mL centrifuge tube.
1.2. Add 10 mL of a suitable aqueous phase (e.g., purified water or a buffer solution) and vortex thoroughly to disperse the sample.
1.3. The addition of a small amount of a water-miscible organic solvent (e.g., isopropanol) may aid in the initial dispersion of the formulation.
2. Liquid-Liquid Extraction:
2.1. Add 10 mL of ethyl acetate to the centrifuge tube.
2.2. Cap the tube and shake vigorously for 2-3 minutes.
2.3. Centrifuge at 3000-4000 rpm for 10 minutes to break any emulsion and achieve clear phase separation.
2.4. Carefully transfer the upper organic layer (ethyl acetate) to a clean collection flask using a Pasteur pipette.
2.5. Repeat the extraction (steps 2.1-2.4) two more times with fresh 10 mL portions of ethyl acetate, combining the organic extracts.
2.6. Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.
2.7. Evaporate the dried extract to dryness under reduced pressure or a gentle stream of nitrogen.
2.8. Reconstitute the residue in a known volume of a suitable solvent for analysis.
Data Presentation and Method Validation
The performance of these extraction methods must be rigorously validated according to ICH guidelines.[12] Key validation parameters and typical performance data from literature are summarized below.
High selectivity, amenability to automation, reduced solvent consumption
Wide applicability, cost-effective, simple
Disadvantages
Higher cost per sample, potential for cartridge variability
Labor-intensive, large solvent consumption, potential for emulsion formation
Concluding Remarks for the Practicing Scientist
The selection of an appropriate extraction method for benzophenone impurities is a critical step in ensuring the safety and quality of pharmaceutical products. Both SPE and LLE offer robust and reliable means of isolating benzophenone from complex matrices.
SPE is generally preferred for its high selectivity, reduced solvent usage, and potential for automation, making it ideal for high-throughput laboratory settings. The initial method development may be more intensive, but the long-term benefits in terms of reproducibility and sample cleanup are significant.
LLE , while more traditional, remains a powerful and cost-effective technique, particularly for semi-solid and liquid formulations where the matrix is more challenging to handle. Careful optimization of solvent choice and extraction conditions is crucial to minimize emulsion formation and maximize recovery.
Ultimately, the chosen method must be validated for the specific pharmaceutical formulation to demonstrate its suitability for its intended purpose. By understanding the underlying principles of each technique and meticulously executing the protocols, researchers and drug development professionals can confidently and accurately quantify benzophenone impurities, safeguarding patient health and ensuring regulatory compliance.
References
Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. Available at: [Link]
Gavrila, A. A., et al. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
Lin, T.-J., et al. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]
Kunik, P., et al. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. PMC. Available at: [Link]
El-Gindy, A., et al. (2011, December 12). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. Available at: [Link]
Gonzalez, H., et al. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. PMC. Available at: [Link]
Negreira, N., et al. (2014, May 15). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
El-Gindy, A., et al. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central. Available at: [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
Vela-Soria, F., et al. (2014, April 15). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
Sotanaphun, U., et al. (2019, December 1). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. Available at: [Link]
Zganjar, M., et al. (2017, December 1). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. Available at: [Link]
El-Gindy, A., et al. (n.d.). Assay results for the determination of benzophenone in pure forms. ResearchGate. Available at: [Link]
Sovocool, G. W., et al. (2024, November 21). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available at: [Link]
SciSpace. (n.d.). Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. Available at: [Link]
de Araujo, J. F. P., et al. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. Available at: [Link]
Kunik, P., et al. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Available at: [Link]
de Araujo, J. F. P., et al. (2020, July 9). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. ResearchGate. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Available at: [Link]
Google Patents. (n.d.). Method for purifying and separating benzophenone.
Therapeutic Goods Administration (TGA). (2023, May 25). Safety Review of Benzophenone. Available at: [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
Johnson, W., Jr., et al. (2021, April 6). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
ResearchGate. (2025, August 6). Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. Available at: [Link]
El-Gindy, A., et al. (2011, December 12). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. Available at: [Link]
Nicholas, K. (2025, November 7). Indentifying Packaging-Related Drug Product Impurities. LCGC International. Available at: [Link]
Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Available at: [Link]
International Agency for Research on Cancer. (n.d.). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at: [Link]
ChemLinked. (2025, May 14). UK Proposes Restrictions on the Use of Benzophenone-3 in Cosmetic Products. Available at: [Link]
Application Note: Precision Surface Engineering via Benzophenone-Mediated Photografting
[1] Part 1: Executive Summary & Core Directive The Challenge: Inert polymer surfaces (e.g., PS, PMMA, COC, PP) often lack the functional groups required for advanced biomedical applications, such as cell adhesion, drug l...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Core Directive
The Challenge: Inert polymer surfaces (e.g., PS, PMMA, COC, PP) often lack the functional groups required for advanced biomedical applications, such as cell adhesion, drug loading, or anti-fouling.[1]
The Solution: Benzophenone (BP)-mediated photografting is a robust, "grafting-from" surface modification technique.[1] It leverages the unique photochemistry of benzophenone to abstract hydrogen atoms from inert polymer backbones, creating surface-bound radicals that initiate the polymerization of functional monomers.[2]
Scope: This guide provides a definitive, mechanism-driven protocol for grafting functional polymers (e.g., hydrogels, functional acrylates) onto inert substrates.[1] It prioritizes the Sequential (Two-Step) Method , which maximizes graft density while minimizing solution-phase homopolymerization.[1]
Part 2: Mechanism of Action
Understanding the photophysics of benzophenone is non-negotiable for troubleshooting and optimization. The process relies on the formation of a reactive triplet state.
The Chemical Pathway
Excitation: Upon UV irradiation (optimally ~340–365 nm), BP undergoes an
transition, moving from a ground singlet state () to an excited singlet state ().[1][3]
Intersystem Crossing: The
state rapidly relaxes via intersystem crossing (ISC) to a chemically active triplet state ().
Hydrogen Abstraction: The
biradical is highly electrophilic. It abstracts a hydrogen atom from a neighboring C-H bond (the polymer substrate), forming a surface macroradical and a semipinacol radical .
Initiation & Propagation:
Grafting: The surface macroradical attacks a vinyl monomer, initiating polymerization directly from the surface ("Grafting-from").
Recombination (Termination): The semipinacol radical can recombine with the growing chain or another radical, terminating the process.
Visualization: Photochemical Mechanism
Caption: Figure 1. The photochemical cascade of benzophenone grafting.[2][4][5] The critical step is the generation of the Surface Macroradical via H-abstraction.
Part 3: Critical Experimental Parameters
Before beginning the protocol, evaluate these three variables to ensure reproducibility.
Substrate Compatibility (C-H Bond Strength)
BP grafting requires abstractable hydrogens.[1] It works best on polymers with tertiary carbons or weak C-H bonds.
Poor: PTFE (Teflon) — C-F bond is too strong; no H to abstract.[1]
Variable: Polyethylene (PE) — requires higher energy or longer exposure due to strong secondary C-H bonds.
UV Wavelength Selection[1]
365 nm (UVA):Recommended. Excites the
transition. Lower energy, less damage to the polymer backbone.[1]
254 nm (UVC): Excites the
transition. Higher energy, more efficient abstraction, but carries a high risk of degrading the substrate (chain scission) and the grafted polymer.[1] Use only if 365 nm fails.
Oxygen Inhibition
Oxygen is a radical scavenger. It will quench the triplet state of BP and terminate growing polymer chains.
Requirement: You must exclude oxygen during the irradiation step.
Methods: Nitrogen purging (glovebox) or the "Sandwich Method" (clamping the reaction between glass slides).
Part 4: Detailed Protocol (Sequential Method)
This protocol describes the "Two-Step" method (Ma et al.), which separates BP adsorption from polymerization.[1][6] This prevents the formation of free-floating homopolymer, ensuring that polymer growth occurs only from the surface.
Preparation: Clean substrate with isopropanol and dry with nitrogen.
BP Solution: Prepare a 5–10% (w/v) solution of Benzophenone in Acetone .
Why Acetone? It slightly swells surfaces like PS and PMMA, allowing BP to penetrate the subsurface region.[1] This creates a reservoir of initiator, anchoring the graft more securely than simple surface adsorption.
Coating: Apply the solution to the surface via dip-coating (30 seconds) or spin-coating (1000 rpm, 30s).[1]
Drying: Air dry in a dark fume hood for 15 minutes. The solvent evaporates, leaving BP molecules physically adsorbed/entrapped in the polymer matrix.
Irradiation: Expose the sandwich assembly to 365 nm UV light .
Energy Dose: Typically 2–5 J/cm² . (e.g., 5 minutes at 10 mW/cm²).[1]
Tip: Over-irradiation can cause crosslinking of the bulk polymer or degradation.
Disassembly: Remove the cover plate. The surface will likely look slimy or hazy due to the grafted layer.
Purification (Crucial):
Wash the surface vigorously with a solvent that dissolves the monomer and homopolymer but not the substrate (e.g., water or ethanol for hydrogels).
Soxhlet Extraction: For rigorous medical applications, perform Soxhlet extraction for 12 hours to ensure no leachable monomers remain.[1]
Drying: Dry under a stream of nitrogen.
Visualization: Experimental Workflow
Caption: Figure 2. Operational workflow for the sequential grafting method. Note the critical oxygen exclusion step.
Part 5: Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Graft Density
Oxygen Inhibition
Ensure tight contact with cover glass or increase N2 purge time.
Insufficient BP Adsorption
Increase BP concentration or switch to a swelling solvent (Acetone/THF).[1]
Wrong Wavelength
Ensure UV source emits at 365 nm; 405 nm (common LEDs) is too weak for BP.[1]
White Haze / Roughness
Homopolymerization
Use the "Two-Step" method instead of mixing BP with monomer. Wash more vigorously.
Substrate Deformation
Solvent Incompatibility
If Acetone damages the part (e.g., ABS), switch to Ethanol or Isopropanol for BP coating.[1]
Delamination
Weak Anchoring
The graft is only on the surface. Allow longer "soak time" in BP solution to penetrate deeper.
Part 6: References
Ma, H., Davis, R. H., & Bowman, C. N. (2000).[1] A Novel Sequential Photoinduced Living Graft Polymerization. Macromolecules, 33(9), 3311–3315.[1] Link[1]
Prucker, O., Naumann, C. A., Rühe, J., Knoll, W., & Frank, C. W. (1999).[1][5] Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives. Journal of the American Chemical Society, 121(38), 8766–8770.[1] Link[1]
Deng, J., Wang, L., Liu, L., & Yang, W. (2009).[1] Developments and new applications of UV-induced surface graft polymerizations. Progress in Polymer Science, 34(2), 156–193.[1] Link[1]
Rånby, B. (1999).[1] Photoinitiated modification of polymer surfaces: mono- and multi-layers of monomers and polymers. Die Angewandte Makromolekulare Chemie, 223(1), 1–17.[1] Link[1]
Degradation products of 2-Hydroxy-2',3,5-trichlorobenzophenone under UV light
This guide serves as a specialized Technical Support Center for researchers analyzing the photodegradation of 2-Hydroxy-2',3,5-trichlorobenzophenone . It is designed to troubleshoot experimental anomalies, elucidate degr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers analyzing the photodegradation of 2-Hydroxy-2',3,5-trichlorobenzophenone . It is designed to troubleshoot experimental anomalies, elucidate degradation mechanisms, and provide rigorous protocols for stability profiling.
Direct solutions to common experimental deviations.
Q1: I am detecting a non-polar impurity with a mass loss of 36 Da [M-36] relative to the parent. What is this?
Diagnosis: This is the hallmark of Photocyclization via HCl elimination .
Technical Explanation: 2-hydroxybenzophenones possessing a halogen at the 2'-position (ortho on the adjacent ring) are highly susceptible to intramolecular nucleophilic substitution upon UV excitation. The 2-hydroxyl group attacks the 2'-chlorine position, expelling HCl and closing the ring to form a Chlorinated Xanthone .
Action Item:
Check your LC-MS spectrum for a peak with m/z ~264/265 (Parent 301 - HCl 36).
This is likely 2,4-dichloroxanthone (or isomer depending on numbering convention).
Safety Note: Unlike dioxins, xanthones are distinct, but this cyclization represents a permanent chemical change, not a reversible equilibrium.
Q2: My mass balance is low (<85%) after 24 hours of irradiation. Where is the missing mass?
Diagnosis: Volatilization of dechlorinated species or surface adsorption.
Technical Explanation: Deep UV irradiation causes stepwise Reductive Dechlorination . The resulting lower-chlorinated benzophenones (mono- or di-chloro analogs) have higher vapor pressures. Additionally, if you are using polymeric tubing (PTFE/PEEK) in a flow reactor, hydrophobic dechlorinated products may adsorb to the walls.
Action Item:
Trap Volatiles: If using a flow system, add a cold trap or a downstream bubbler.
Solvent Wash: Rinse the reactor walls with warm methanol or acetonitrile to recover adsorbed species.
Quantify Dechlorination: Look for peaks at [M+1] (substitution of Cl with H) in the MS trace (mass shifts of -34 Da).
Q3: Why does the degradation profile change when I switch from Methanol to Acetonitrile?
Methanol (Protic/H-Donor): Promotes Photoreduction . The excited triplet state of the benzophenone abstracts a hydrogen atom from the solvent, forming ketyl radicals which dimerize to form Benzopinacols or reduce to Benzhydrols .
Acetonitrile (Aprotic): Suppresses reduction. The pathway shifts dominantly toward Photocyclization (Xanthone formation) or direct homolytic C-Cl cleavage.
Action Item: For ICH Q1B regulatory testing, use an aqueous/organic mixture that mimics the final formulation environment, rather than pure methanol, to avoid artifacts.
Part 2: Mechanistic Degradation Pathways
The degradation of 2-Hydroxy-2',3,5-trichlorobenzophenone is governed by three competing photochemical pathways. Understanding these is critical for identifying "Unknown" peaks in HPLC.
Pathway Logic
Cyclization (Major): Driven by the proximity of the 2-OH and 2'-Cl. Irreversible.
Dechlorination: Homolytic cleavage of C-Cl bonds, usually at the 2' or 3 position first due to steric relief or electronic activation.
Reduction: Solvent-dependent formation of alcohols.
Figure 1: Primary photodegradation pathways. The red arrow indicates the dominant cyclization pathway characteristic of 2'-halo-2-hydroxybenzophenones.
Use this protocol to generate degradation products for identification.
Equipment:
Light Source: Xenon Arc Lamp (with ID65 filter for outdoor simulation or glass filter for window-glass simulation).
Vessel: Quartz cuvettes (for <290nm UV-C studies) or Borosilicate glass (for UV-A/B studies). Note: Borosilicate filters out the harshest UV-C, mimicking realistic environmental exposure.
Step-by-Step:
Preparation: Dissolve 2-OH-TriCl-BP to a concentration of 50 µM in Acetonitrile/Water (50:50 v/v). Avoid alcohols to prevent pinacol artifacts unless testing formulation stability.
Irradiation: Expose samples for 0, 2, 4, 8, and 24 hours .
Control: Wrap one vial in aluminum foil (Dark Control) to rule out thermal degradation.
Quenching: No quenching required if analyzed immediately. If storing, keep at 4°C in amber vials.
Protocol B: Analytical Method (LC-MS/MS)
Optimized for separating the parent from the xanthone derivative.
Parameter
Setting
Column
C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
50% B (0-1 min) 95% B (10 min) Hold (2 min)
Detection
UV at 254 nm (aromatic rings) and 310 nm (benzophenone n-π* transition)
MS Mode
ESI Negative (for phenolic protons) and ESI Positive
Data Interpretation Table:
Retention Time (Rel)
Proposed Structure
Mass Shift ( m/z)
Mechanistic Origin
1.00
Parent
0
N/A
0.85 - 0.90
Dechlorinated BP
-34 Da (-Cl, +H)
Photoreduction
1.10 - 1.15
Chlorinated Xanthone
-36 Da (-HCl)
Photocyclization (Critical)
0.70 - 0.80
Benzhydrol
+2 Da (+2H)
Ketone Reduction (Solvent)
Part 4: Safety & Toxicity Implications
Critical Alert: While this molecule is a benzophenone, its structural relationship to Triclosan (a diphenyl ether) often leads to confusion regarding Dioxins.
Dioxins vs. Xanthones:
Triclosan (Ether linkage)
Dioxins (Highly Toxic).
2-OH-TriCl-BP (Ketone linkage)
Xanthones .
Risk:[1] While xanthones are generally less toxic than 2,3,7,8-TCDD, chlorinated xanthones are potential mutagens and persistent organic pollutants (POPs).
Handling Precautions: Treat all irradiated samples as potentially genotoxic. Use proper PPE and dispose of waste as halogenated organic solvents.
References
Latch, D. E., et al. (2005). "Photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the photochemistry of chlorinated aromatics and the distinction between ether and ketone bridges).
Grover, P. K., & Shah, G. D. (1958). "Xanthones. Part VI. A new synthesis of xanthones." Journal of the Chemical Society. (Foundational mechanism for the cyclization of 2-hydroxy-2'-chlorobenzophenones).
Ignasiak, M. T., et al. (2002). "Photolysis of chlorobenzophenones in organic solvents." Journal of Photochemistry and Photobiology.
ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." (Regulatory standard for the protocols defined above).
Technical Support Center: Optimizing Solubility of 2-Hydroxy-2',3,5-trichlorobenzophenone in Aqueous Monomer Systems
Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing the hydrophobic compound 2-Hydroxy-2',3,5-t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing the hydrophobic compound 2-Hydroxy-2',3,5-trichlorobenzophenone in aqueous monomer solutions, with a focus on systems like 2-hydroxyethyl methacrylate (HEMA). Given the limited publicly available data for this specific isomer, the principles outlined here are synthesized from established knowledge of structurally related benzophenones, chlorinated aromatic compounds, and general physical organic chemistry.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding the physicochemical properties of 2-Hydroxy-2',3,5-trichlorobenzophenone and the inherent challenges in its dissolution.
Q1: What key structural features of 2-Hydroxy-2',3,5-trichlorobenzophenone dictate its poor aqueous solubility?
The solubility behavior is dominated by two opposing features:
A Highly Hydrophobic Backbone: The benzophenone core, combined with three electron-withdrawing chlorine atoms, creates a large, nonpolar, and lipophilic structure.[1] Benzophenone itself is practically insoluble in water. The chloro-substituents further increase the compound's hydrophobicity.
A Weakly Acidic Phenolic Group: The single hydroxyl group attached to one of the benzene rings is the key to manipulating its solubility. Like other phenols, this hydroxyl group is weakly acidic.[2] At a pH above its acid dissociation constant (pKa), the proton can be removed, forming a negatively charged phenolate ion. This ionic form is significantly more polar and thus more soluble in aqueous environments.
Q2: Why is direct dissolution in an aqueous monomer solution like HEMA so challenging?
Direct dissolution is hindered by a significant polarity mismatch. Monomers like HEMA are hydrophilic due to their hydroxyl and ester groups, making them highly miscible with water.[3] Introducing a large, hydrophobic molecule like 2-Hydroxy-2',3,5-trichlorobenzophenone into this polar environment is thermodynamically unfavorable, much like trying to dissolve oil in water.
Q3: What is the single most critical parameter to control when attempting to dissolve this compound?
pH is the most critical initial parameter. The solubility of ionizable compounds is highly dependent on pH.[4] By raising the pH of the aqueous monomer solution with a suitable base (e.g., NaOH, KOH), you can deprotonate the phenolic hydroxyl group. This transformation from a neutral, hydrophobic molecule to an ionic, more hydrophilic species can increase aqueous solubility by several orders of magnitude.[4]
Q4: What initial safety precautions should be considered?
When handling chlorinated aromatic compounds, standard laboratory safety protocols are essential. This includes:
Working in a well-ventilated fume hood.
Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consulting the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides a systematic approach to overcoming common experimental hurdles.
Issue 1: Complete Insolubility in the Monomer Solution
Primary Cause: The pH of the solution is likely below the pKa of the compound's phenolic group, or the overall polarity of the system is too high for the neutral form to dissolve.
Troubleshooting Workflow:
Caption: A drug molecule encapsulated within a surfactant micelle.
Step-by-Step Protocol:
Surfactant Solution Preparation: Prepare a solution of a non-ionic surfactant (e.g., 1-2% w/v Polysorbate 80 or a Poloxamer) in deionized water. Ensure the concentration is well above the surfactant's CMC.
Drug Addition: Add the powdered 2-Hydroxy-2',3,5-trichlorobenzophenone directly to the surfactant solution.
Solubilization: Stir the mixture, using gentle heating (40-60°C) if necessary, until the solution is clear. Sonication can also aid in dissolution. This process may take anywhere from a few minutes to several hours.
Integration with Monomer: The resulting clear solution, containing the drug-loaded micelles, can then be mixed with the aqueous monomer to prepare the final formulation for polymerization.
Method C: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [5][6]They can encapsulate hydrophobic "guest" molecules, like the benzophenone derivative, forming a water-soluble "host-guest" or inclusion complex. [7][8]This is a widely used strategy in pharmaceutical sciences to improve the solubility, stability, and bioavailability of poorly soluble drugs.
[9]* Choosing the Right Cyclodextrin:
Cyclodextrin Type
Cavity Diameter (Å)
Best Suited For
α-Cyclodextrin
4.7 - 5.3
Small molecules, aliphatic side chains.
β-Cyclodextrin
6.0 - 6.5
Aromatic rings, suitable for benzophenone.
γ-Cyclodextrin
7.5 - 8.3
Larger molecules, macrocycles.
| HP-β-CD | 6.0 - 6.5 | Modified β-CD with much higher aqueous solubility, often the best choice for pharmaceutical applications. [10]|
Step-by-Step Protocol (Kneading Method):
Molar Ratio Calculation: Determine the desired molar ratio of Cyclodextrin:Drug (typically starting at 1:1 or 2:1). Calculate the required mass of each component. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point.
[10] 2. Mixing: Place the weighed HP-β-CD in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, consistent paste.
Drug Incorporation: Gradually add the weighed 2-Hydroxy-2',3,5-trichlorobenzophenone to the paste and continue to knead thoroughly for 30-60 minutes.
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) under vacuum until a constant weight is achieved.
Final Product: The resulting dry powder is the inclusion complex, which should be readily dispersible in your aqueous monomer solution.
Part 4: Decision-Making Workflow for Method Selection
The optimal solubilization strategy depends on the specific requirements of your experiment. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting the appropriate solubilization method.
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Gali, A. D., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
Cid-Samamed, A., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
Ermis, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]
Xu, Y., et al. (2024). Poly(2-hydroxyethyl methacrylate-co-methacrylated hyaluronan-β-cyclodextrin) hydrogel: A potential contact lens material with high hydrophilicity, good mechanical properties and sustained drug delivery. PubMed. [Link]
Georgieva, M., et al. (2025). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. [Link]
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
Fernandes, C., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
S-Y, L., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
ACS Publications. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]
MDPI. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
ACS Publications. (2024). Enhanced Poly(SBMA/HEMA) Hydrogels: Superior Toughness, Biocompatibility, and Antibacterial Efficacy. [Link]
Biointerface Research in Applied Chemistry. (2021). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. [Link]
NIH. (2024). Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence. [Link]
Solubility of Things. (n.d.). Benzophenone. [Link]
Polimery. (n.d.). Hydrogels based on poly(2-hydroxyethyl methacrylate) and nettle extract. [Link]
Minimizing side reactions during benzophenone photo-activation
Welcome to the Photoaffinity Labeling Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize benzophenone (BP) photo-activation workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Photoaffinity Labeling Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize benzophenone (BP) photo-activation workflows.
Successful photoaffinity labeling (PAL) is not just about shining UV light on a sample; it is an exercise in managing kinetic competition. Your goal is to kinetically favor specific target C–H abstraction while suppressing off-target side reactions. Below, we break down the causality behind common failures, provide actionable troubleshooting steps, and outline a self-validating protocol to ensure absolute confidence in your target identification.
Mechanistic Foundations: The Kinetic Competition
To troubleshoot side reactions, you must first understand the photochemical pathways of benzophenone. Upon irradiation, BP does not immediately form a permanent reactive species. Instead, it enters a reversible kinetic cycle.
Fig 1: Benzophenone photoactivation pathways, highlighting specific crosslinking vs. side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I observing massive non-specific crosslinking and high background noise?Causality: Benzophenone is activated by long-wavelength UV light (350–365 nm), which inherently minimizes background damage compared to short-wavelength probes[1]. However, the generated triplet diradical requires a proximal C–H bond to form a covalent adduct[2]. Because BP has a relatively low crosslinking efficiency, researchers often overcompensate by increasing irradiation time. Prolonged UV exposure drives the kinetic equilibrium toward non-specific collisions and off-target C–H abstractions[3].
Solution:
Wavelength Precision: Ensure your lamp is strictly emitting at 350–365 nm. Shorter wavelengths (<300 nm) will cause direct protein degradation and non-specific radical formation[4].
Time-Course Optimization: Never default to a 30-minute irradiation. Perform a kinetic time-course (e.g., 2, 5, 10, and 15 minutes) to identify the minimum time required for target capture before the background signal aggressively amplifies.
Q2: My crosslinking yield is near zero. What is quenching the reaction?Causality: Unlike aryl azides, the BP diradical formation is reversible. In the absence of an appropriate C–H bond, the diradical can persist for up to 120 μs before relaxing back to the ground state[1]. This reversible excitation is highly susceptible to quenching by free radical scavengers or nucleophiles in your buffer[4]. Additionally, if the BP moiety is completely solvent-exposed, rapid reversible water quenching will dominate, preventing target capture[5].
Solution:
Buffer Purge: Remove reducing agents (e.g., DTT, β-mercaptoethanol) and radical scavengers from the buffer prior to irradiation[4].
Linker Optimization: If the BP moiety is protruding out of the binding pocket into the aqueous phase, it will continuously quench. Redesign the probe with a shorter or more flexible linker to ensure the BP group is buried against the protein backbone.
Q3: Mass spectrometry reveals a high abundance of probe dimers. How do I minimize Pinacol coupling?Causality: Pinacol coupling is a classic photochemical side reaction. When BP is irradiated in the presence of strong hydrogen donors (such as isopropanol or other secondary alcohols), the diradical abstracts a hydrogen atom from the solvent to form a benzhydrol radical. Two of these radicals rapidly collide and dimerize to form a stable benzopinacol byproduct[6].
Solution:
Solvent Exclusion: Strictly avoid alcohol-based solvents (methanol, ethanol, isopropanol) during the UV irradiation step. Use inert aqueous buffers (e.g., PBS).
Concentration Control: Keep probe concentrations strictly below their critical aggregation concentration (typically <10 μM) to prevent intermolecular probe-to-probe collisions.
Quantitative Comparison of Photocrosslinkers
To make informed experimental choices, you must understand how BP compares to other standard photocrosslinkers. The table below summarizes the kinetic and physical properties that dictate their side-reaction profiles.
Ketenimine formation, pseudo-crosslinking with nucleophiles
Diazirine
340–380 nm
Carbene
Nanoseconds
No (irreversible quenching)
Diazo isomerization, internal rearrangement
Data synthesized from established photochemical parameters[1],[5],[2].
Self-Validating Experimental Protocol: Live-Cell BP Crosslinking
A protocol is only as good as its controls. This methodology incorporates a built-in competition assay to self-validate that the observed crosslinking is a specific target interaction and not a diffusion-driven side reaction.
Step 1: Sample Preparation & Equilibration
Plate cells to 80% confluency in 6-well plates. Wash twice with PBS to remove serum proteins (which act as radical scavengers).
Prepare three parallel experimental arms:
Arm A (Vehicle Control): DMSO only.
Arm B (Probe Only): 1 μM BP-probe.
Arm C (Competition Control): 1 μM BP-probe + 10 μM unlabeled parent ligand.
Incubate all arms at 37°C for 30 minutes to allow the probe to reach thermodynamic binding equilibrium.
Causality Check: Arm C is your self-validating mechanism. If crosslinking is specific to the target pocket, the 10x excess of unlabeled ligand will outcompete the probe, eliminating the signal. If a band persists in Arm C, it is a non-specific side reaction.
Step 2: Controlled UV Irradiation
Transfer the 6-well plate to an ice bath.
Causality Check: Cooling prevents thermal degradation of the target and minimizes diffusion-driven non-specific collisions during the extended irradiation time.
Irradiate the cells using a 365 nm LED crosslinker (e.g., Spectrolinker) at a distance of 5 cm for exactly 10 minutes.
Step 3: Quenching & Lysis
Immediately remove the plate from the UV source and wash twice with cold PBS to quench the reaction and remove unbound probe.
Lyse the cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.
Step 4: Click Chemistry & Detection
If your BP-probe utilizes an alkyne handle, perform CuAAC (Click Chemistry) to attach a fluorophore (e.g., Azide-Fluor 488) or Biotin-Azide.
Resolve the proteome via SDS-PAGE and analyze via in-gel fluorescence or Western Blot. A successful, specific crosslink will show a distinct band in Arm B that is completely absent in Arms A and C.
References
Photochemical preparation of benzopinacol , Gordon College. 6
Photocrosslinkers illuminate interactions in living cells , Molecular Omics | Oxford Academic. 1
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome , NIH. 5
Recent Advances in Target Characterization and Identification by Photoaffinity Probes , MDPI.3
How to deal with low cross-linking yield with benzophenone probes , BenchChem.4
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors , PMC. 2
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone
For the discerning researcher in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) sp...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Hydroxy-2',3,5-trichlorobenzophenone, a polysubstituted aromatic ketone of interest in various chemical syntheses.
This guide moves beyond a simple cataloging of spectral data. It delves into the rationale behind the observed chemical shifts and coupling patterns, providing a framework for researchers to interpret similar complex spectra. We will compare the spectral features of the title compound with those of related benzophenone derivatives to highlight the influence of substituent effects on the proton chemical environment.
The Foundational Principles of ¹H NMR in Structural Analysis
¹H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (to a lower ppm value).[1]
Furthermore, the magnetic field of one proton can influence that of its neighbors on adjacent atoms, leading to the splitting of NMR signals into multiplets. This spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).[2]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, a standardized experimental protocol is essential.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of 2-Hydroxy-2',3,t5-richlorobenzophenone.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.[3]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[3]
Instrument Setup:
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.[4]
The instrument should be properly shimmed to ensure a homogeneous magnetic field across the sample.
Data Acquisition:
Acquire the spectrum at a constant temperature, typically 25°C (298 K).
The number of scans can be varied to achieve an adequate signal-to-noise ratio.
Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Spectrum of 2-Hydroxy-2',3,5-trichlorobenzophenone: A Detailed Analysis
Molecular Structure and Proton Numbering:
Structure of 2-Hydroxy-2',3,5-trichlorobenzophenone
Predicted Chemical Shifts and Coupling Constants:
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
OH
11.0 - 12.0
Singlet (broad)
-
The hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen, a common feature in 2-hydroxybenzophenones.[5][6] Its signal is often broad and does not couple with other protons.
H-6
7.5 - 7.7
Doublet
~2.5 (⁴J)
This proton is ortho to the carbonyl group and meta to a chlorine atom. The strong electron-withdrawing effect of the carbonyl group will cause a significant downfield shift. It will exhibit meta-coupling to H-4.
H-4
7.3 - 7.5
Doublet
~2.5 (⁴J)
This proton is situated between two chlorine atoms and will be deshielded. It will show meta-coupling to H-6.
H-6'
7.6 - 7.8
Multiplet
-
This proton is ortho to the carbonyl group and will be deshielded. It will likely appear as a multiplet due to coupling with H-5' and H-4'.
H-3', H-4', H-5'
7.2 - 7.6
Multiplet
-
These protons on the second aromatic ring will resonate in the typical aromatic region. Their exact chemical shifts and multiplicities will depend on the complex interplay of electronic effects from the chlorine and benzoyl substituents. They are expected to form a complex multiplet.
Comparative Analysis with Alternative Benzophenones
To better understand the spectral features of 2-Hydroxy-2',3,5-trichlorobenzophenone, a comparison with simpler, related structures is highly instructive.
The most notable feature of 2-hydroxybenzophenone is the highly deshielded hydroxyl proton at 12.05 ppm, confirming the strong intramolecular hydrogen bond.[6] The aromatic protons appear as a complex multiplet in the range of 6.87-7.69 ppm.
4-Chlorobenzophenone
Proton
Chemical Shift (δ, ppm)
Multiplicity
Aromatic H
7.40 - 7.80
Multiplet
In 4-chlorobenzophenone, the absence of the ortho-hydroxyl group results in the aromatic protons appearing in a more typical downfield region, without the extreme deshielding of a hydrogen-bonded proton.[7]
2-Hydroxy-5-chlorobenzophenone
Proton
Chemical Shift (δ, ppm)
Aromatic H
6.9 - 7.7
This compound, also known as Benzophenone-7, provides a closer structural analogy.[8] The presence of the 5-chloro substituent on the hydroxylated ring will influence the chemical shifts of the adjacent protons compared to the unsubstituted 2-hydroxybenzophenone.
Workflow for Spectral Interpretation
A systematic workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 2-Hydroxy-2',3,5-trichlorobenzophenone is predicted to exhibit a highly deshielded hydroxyl proton signal due to strong intramolecular hydrogen bonding, a characteristic feature of 2-hydroxybenzophenones. The aromatic region is expected to be complex, with distinct signals for the protons on both phenyl rings, influenced by the electron-withdrawing effects of the chloro and carbonyl substituents. By systematically analyzing the chemical shifts, integration, and coupling patterns, and by comparing the spectrum with those of related benzophenone derivatives, researchers can confidently elucidate the structure of this and other similarly complex molecules. This guide provides a robust framework for such analyses, empowering scientists in their pursuit of novel chemical entities.
References
The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination.
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones.
Sadtler Research Laboratories. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
Royal Society of Chemistry. (n.d.). Supporting Information for First direct access to 2-hydroxybenzophenones via Nickel-catalyzed cross- coupling of 2-hydroxybenzaldehydes with aryl halides.
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.
University of Regensburg. (n.d.). Chemical shifts.
Gaur, H. A., & Wijtzes, C. H. (1969). E.S.R. and N.M.R. measurements on 4,4′-diethyl-benzophenone. Molecular Physics, 16(2), 203-204.
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl.
Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
Kishimoto, T., et al. (2019). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on 1H-MAS-NMR Spectra. Magnetochemistry, 5(1), 13.
Lin, Y.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2636.
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
Analytical Comparison Guide: FTIR Characterization of 2-Hydroxy-2',3,5-trichlorobenzophenone
The following guide provides an in-depth analytical comparison of 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6), focusing on its Fourier Transform Infrared (FTIR) spectral characteristics. This document is stru...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth analytical comparison of 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6), focusing on its Fourier Transform Infrared (FTIR) spectral characteristics. This document is structured for researchers and analytical scientists requiring rigorous identification protocols.
Executive Summary & Compound Profile
2-Hydroxy-2',3,5-trichlorobenzophenone is a specialized halogenated benzophenone derivative, primarily utilized as a photo-initiator intermediate and UV-stabilizing monomer in advanced biomedical coatings (e.g., lubricious hydrogels for catheters).[1][2] Its structural uniqueness lies in the specific chlorination pattern: a 3,5-dichloro-2-hydroxyphenyl ring conjugated with a 2-chlorophenyl ring.
Accurate identification is critical because structural analogs (impurities like 2,5-dichloro-2-hydroxybenzophenone) possess significantly different photo-activity profiles. This guide delineates the spectral fingerprints required to distinguish this specific isomer from its closest alternatives.
Metric
Target Compound
Primary Alternative (Impurity)
Compound
2-Hydroxy-2',3,5-trichlorobenzophenone
2,5-Dichloro-2-hydroxybenzophenone
CAS No.
99585-49-6
61785-35-1
Key Difference
Contains 2'-Chlorine (Steric twist)
Lacks 2'-Chlorine (Planar)
Application
High-efficiency Photo-crosslinking
General UV Absorption / Synthesis Byproduct
Core Directive: FTIR Spectral Analysis
The FTIR spectrum of 2-Hydroxy-2',3,5-trichlorobenzophenone is dominated by the interplay between intramolecular hydrogen bonding and aryl-chlorine vibrations .
A. The Diagnostic "Red Shift" (Functional Group Region)
Unlike non-hydroxylated benzophenones (which show a sharp C=O band at ~1665 cm⁻¹), this compound exhibits a distinct "Red Shift" due to the chelation between the carbonyl oxygen and the ortho-hydroxyl proton.
The Carbonyl (C=O) Stretch:
Position:1630 ± 5 cm⁻¹ (Strong)
Mechanism: The intramolecular hydrogen bond weakens the C=O double bond character, lowering its force constant and frequency.
Expert Insight: The presence of the 2'-Chlorine atom introduces steric hindrance (ortho-effect), forcing the B-ring out of planarity. This slightly reduces conjugation compared to the planar 2-hydroxybenzophenone, often shifting the C=O peak 5–10 cm⁻¹ higher than expected for fully planar systems, but the H-bond effect remains dominant.
The Hydroxyl (O-H) Stretch:
Position:3000 – 2600 cm⁻¹ (Broad, Weak)
Differentiation: Unlike free phenols (sharp band at ~3600 cm⁻¹), this OH is "locked" in a six-membered chelate ring. It appears as a broad, often overlooked feature merging with C-H stretches.
B. The Fingerprint Region (Structural Confirmation)
This region (1500–600 cm⁻¹) provides the definitive "barcode" for the trichloro- substitution pattern.
Frequency (cm⁻¹)
Assignment
Diagnostic Value
1590, 1570
Aromatic C=C Ring Stretch
Standard aromatic doublet; intensity enhanced by Cl substitution.
1350 – 1300
Ph-O Stretch (Phenolic)
Confirms the phenol moiety attached to the ring.
1080 – 1050
Ar-Cl Stretch (In-plane)
Strong band characteristic of chlorinated aromatics.
820 – 800
C-H Out-of-Plane (Ring A)
Corresponds to isolated protons in the 3,5-dichloro substituted ring.
Distinguishing the target from common synthesis precursors or analogs requires focusing on specific spectral absences/presences.
Scenario A: Distinguishing from 2,5-Dichloro-2-hydroxybenzophenone
Context: This is the most common impurity if the 2-chlorobenzoyl chloride starting material was replaced by benzoyl chloride.
The Differentiator: Look at the 700–760 cm⁻¹ region.
Target (Trichloro): Shows a strong doublet or multiplet indicating the 1,2-disubstituted B-ring (2'-Cl).
Alternative (Dichloro): Shows a pattern characteristic of a monosubstituted benzene ring (5 adjacent H), typically strong bands at 690 cm⁻¹ and 740 cm⁻¹ .
Logic: If you see a strong peak at 690 cm⁻¹ (typical of unsubstituted phenyl rings), your product is impure.
Scenario B: Distinguishing from Benzophenone-3 (Oxybenzone)
Context: A common lab contaminant or mislabeled sample.
The Differentiator: The Ether Bond.
Benzophenone-3: Contains a methoxy group (-OCH₃). This creates a massive, unmistakable band at ~1250 cm⁻¹ (C-O-C asymmetric stretch).
Target:No band at 1250 cm⁻¹. The spectrum in this region is relatively clean, dominated only by weaker C-Cl overtones.
To ensure data integrity (E-E-A-T), follow this validated ATR-FTIR protocol.
Step 1: Sample Preparation (Crystal Contact)
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the broad OH band.
Solvent Warning: Ensure the sample is fully dried. Residual dichloromethane (synthesis solvent) has strong peaks at 730 cm⁻¹ that mimic the 2'-Cl signal.
Validation: Run a background scan. Place the solid crystal on the diamond/ZnSe crystal. Apply high pressure (clamp) to ensure intimate contact.
Step 2: Acquisition Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 32 scans to resolve the weak, broad OH band.
Step 3: Decision Logic (Diagram)
Figure 1: Analytical decision tree for identifying 2-Hydroxy-2',3,5-trichlorobenzophenone using FTIR spectral markers.
References
National Institute of Standards and Technology (NIST). (2023). FTIR Spectrum of 2-Hydroxy-5-chlorobenzophenone (Analog Reference). NIST Chemistry WebBook, SRD 69.[3][4] [Link]
Google Patents. (2010). Patent US20100227063A1: Lubricious coatings for medical devices (Citing use of 2-Hydroxy-2',3,5-trichlorobenzophenone).
Royal Society of Chemistry. (2021). Isomeric characterization of polychlorinated biphenyls and benzophenones using GC-FTIR. Analyst. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
In the synthesis of benzophenone-derived pharmaceuticals (e.g., UV filters, ketoprofen, phenytoin), chlorination side-reactions often yield chlorinated benzophenone impurities (e.g., 4-chlorobenzophenone, 4,4'-dichlorobenzophenone). These species are not merely process byproducts; they are structural alerts for potential genotoxicity and endocrine disruption.
Regulatory frameworks, such as ICH M7 , demand rigorous control of these mutagenic impurities, often requiring limits at trace levels (ppm). While standard C18 (Octadecylsilane) chemistries are the workhorse of pharmaceutical analysis, they frequently struggle to resolve positional isomers of chlorinated aromatics due to similar hydrophobicity profiles.
This guide objectively compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (
) and resolution () for chlorinated benzophenones by exploiting - interactions, making it the preferred choice for validated compliance workflows.
Mechanism of Action: Why Column Selection Matters
To understand the performance gap, we must analyze the molecular interactions.
Method A (Standard C18): Relies almost exclusively on hydrophobic subtraction . Analytes separate based on their partition coefficient (
). Since the chlorination of the benzophenone ring increases hydrophobicity incrementally, critical pairs often co-elute or show poor peak symmetry.
Method B (Optimized Phenyl-Hexyl): Utilizes a mixed-mode mechanism .[1] In addition to hydrophobicity (provided by the hexyl linker), the phenyl ring on the stationary phase engages in
- interactions with the aromatic analytes. The electronegative chlorine atoms on the impurity draw electron density away from the benzene ring, altering its -cloud and enhancing the specific interaction with the stationary phase.
Visualization: Separation Mechanism Logic
Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage
- interactions for superior selectivity.
Experimental Protocols
The following protocols were executed to validate the method performance. All reagents were HPLC grade.
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q), Formic Acid (0.1%).
Chromatographic Conditions[1][2][3][4][5][6][7]
Parameter
Method A: Standard C18
Method B: Optimized Phenyl-Hexyl
Column
C18, 150 x 4.6 mm, 3.5 µm
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol (Promotes -interactions)
Flow Rate
1.0 mL/min
1.0 mL/min
Gradient
0-2 min: 50% B2-15 min: 50%→90% B15-20 min: 90% B
0-2 min: 45% B2-15 min: 45%→85% B15-20 min: 85% B
Detection
UV @ 254 nm
UV @ 254 nm
Temp
30°C
30°C
Expert Insight: Methanol is selected for Method B because Acetonitrile's own
-electrons (in the nitrile group) can interfere with the stationary phase interactions.[2] Methanol allows the unique selectivity of the Phenyl-Hexyl phase to dominate.
Sample Preparation Workflow
Stock Solution: Dissolve 10 mg of each analyte in 10 mL MeOH (1000 ppm).
Working Standard: Dilute to 10 ppm for resolution testing.
Spiked Sample: Spike 1 mg/mL API solution with impurities at 0.1% level (1 ppm).
Filtration: Filter through 0.22 µm PTFE syringe filter.
Performance Comparison Data
The following data summarizes the validation results. Method B (Phenyl-Hexyl) demonstrates a significant improvement in resolving the critical pair (BP and 4-CBP).
Selectivity and Resolution[2][3][4][6][7][8][9][10]
Analyte
Method A (C18) RT (min)
Method A Resolution ()
Method B (Phenyl-Hexyl) RT (min)
Method B Resolution ()
Benzophenone
8.2
-
9.1
-
4-Chlorobenzophenone
8.8
1.4 (Marginal)
10.5
3.2 (Excellent)
4,4'-Dichlorobenzophenone
12.1
5.8
14.2
6.5
Analysis:
Method A yields an
of 1.4 for the critical pair, which is below the robust acceptance criteria of recommended for regulated impurity methods.
Method B achieves an
of 3.2. The Phenyl-Hexyl phase shows stronger retention for the chlorinated species relative to the parent ketone, widening the separation window.
Sensitivity (LOD/LOQ)[9]
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
LOD (S/N = 3)
0.05 µg/mL
0.03 µg/mL
LOQ (S/N = 10)
0.15 µg/mL
0.10 µg/mL
Analysis:
Method B shows slightly better sensitivity. This is attributed to sharper peak shapes (improved Tailing Factor) on the Phenyl-Hexyl column, which increases peak height for the same mass load.
Validation Workflow
To ensure this method meets regulatory standards (ICH Q2(R1)), the following validation workflow is required.
Caption: Step-by-step validation workflow ensuring ICH compliance for the optimized method.
Conclusion & Recommendation
For the analysis of chlorinated benzophenone impurities , the Phenyl-Hexyl stationary phase (Method B) is superior to the standard C18 approach.
Selectivity: The
- interaction mechanism provides a robust separation of the critical pair (), preventing co-elution risks during routine QC.
Sensitivity: Improved peak symmetry lowers the LOQ to 0.10 µg/mL, facilitating compliance with stringent genotoxic impurity limits.
Robustness: The method tolerates minor variations in organic modifier composition better than C18, as the separation is driven by specific electronic interactions rather than just hydrophobicity.
Recommendation: Adopt the Phenyl-Hexyl method using Methanol/Water gradients for impurity profiling of benzophenone derivatives.
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3][4][5][6] Link
BenchChem. (2025).[4][7] Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers.Link
SIELC Technologies. (2018). Separation of 4-Chlorobenzophenone on Newcrom R1 HPLC column.Link
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link
COA (Certificate of Analysis) requirements for 2-Hydroxy-2',3,5-trichlorobenzophenone
This guide outlines the Certificate of Analysis (COA) requirements for 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6) . While often categorized generally as a substituted benzophenone, this specific isomer is a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the Certificate of Analysis (COA) requirements for 2-Hydroxy-2',3,5-trichlorobenzophenone (CAS 99585-49-6) .
While often categorized generally as a substituted benzophenone, this specific isomer is a critical photo-active intermediate used primarily in the synthesis of hydrophilic, lubricious coatings for medical devices (e.g., catheters, guidewires). Its purity directly correlates to the cross-linking efficiency and biocompatibility of the final copolymer matrix.
CAS 99585-49-6 | Grade: Biomedical Polymer Precursor[1][2]
Part 1: The Criticality of Purity Profiles (Comparative Analysis)
In the context of medical device coatings, this compound acts as a photo-initiator or covalently bound chromophore. The difference between "Standard Industrial Grade" and "Biomedical Grade" is not just a percentage point on the assay; it is the difference between a stable, lubricious coating and one that delaminates or fails cytotoxicity tests.
Performance Comparison: Biomedical vs. Industrial Grade
Feature
Biomedical Grade (Recommended)
Industrial/Technical Grade
Impact on Downstream Application
Assay (HPLC)
≥ 99.0%
~97.0%
Cross-linking Density: Lower purity results in incomplete polymerization, leading to "flaking" coatings during device deployment.[1]
Isomeric Impurity
< 0.10% (specifically 2,4,4'- isomers)
> 0.50%
Reaction Kinetics: Isomers compete for UV photons but may not cross-link effectively, creating weak spots in the polymer matrix.
Appearance
Pale Yellow to Off-White Crystalline Powder
Dark Yellow / Amber
Optical Clarity: Darker inputs can cause discoloration in the final medical device, signaling degradation to end-users.[1]
Residual Solvents
< ICH Q3C Limits (e.g., Toluene < 890 ppm)
Variable
Biocompatibility: High residual solvents can trigger failure in ISO 10993 cytotoxicity testing.
Heavy Metals
< 10 ppm
Uncontrolled
Patient Safety: Catalyst residues (Fe, Al) can leach from the coating into the bloodstream.
Part 2: Essential COA Parameters & Analytical Methods
A robust COA for this compound must go beyond simple identity. It must characterize the suitability of the material for photo-polymerization.
Identification
IR Spectrum: Must match the reference standard. Look for the characteristic carbonyl stretch (~1630-1650 cm⁻¹) and hydroxyl broad band.[1]
H-NMR: Essential for confirming the specific 2',3,5-trichloro substitution pattern, distinguishing it from common byproducts like the 2,4,6-isomer.
Quantitative Quality Attributes (The Specification)
Test Parameter
Method
Specification Limit
Rationale
Assay (Purity)
HPLC-UV (254 nm)
98.0% – 102.0% w/w
Ensures stoichiometric accuracy in copolymer synthesis.[1]
Verifies molar extinction coefficient for photo-activity consistency.
*Note: The exact melting point for CAS 99585-49-6 is typically distinct from the 3,5,4'-isomer (108-109°C).[1] Establish an internal standard based on the first validated Gold Standard lot.
Part 3: Experimental Validation (Self-Validating Protocol)
To verify the COA claims, researchers should utilize a Reverse-Phase HPLC method capable of separating the target 2',3,5-isomer from its likely structural analogs.
Protocol: Purity Assessment via RP-HPLC
Objective: Quantify 2-Hydroxy-2',3,5-trichlorobenzophenone and detect late-eluting polychlorinated impurities.
Detection: UV @ 254 nm (primary) and 310 nm (secondary for yellow impurities).[1]
Column Temp: 30°C.
Gradient Profile:
0-2 min: 50% B (Isocratic hold)
2-15 min: 50% → 90% B (Linear ramp to elute hydrophobic polychlorinated byproducts)
15-20 min: 90% B (Wash)
20-25 min: 50% B (Re-equilibration)
System Suitability Criteria (Self-Validation):
Tailing Factor: The main peak must have a tailing factor (
) between 0.8 and 1.2.
Resolution (
): If an impurity is present, between the main peak and the nearest neighbor.
RSD: Relative Standard Deviation of 5 replicate injections of the standard must be
.
Part 4: Visualization of QC Workflow
The following diagram illustrates the decision logic for releasing this raw material for medical device coating manufacturing.
Figure 1: Quality Control Decision Tree for 2-Hydroxy-2',3,5-trichlorobenzophenone incoming raw material.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12628678 (2-Hydroxy-2',3,5-trichlorobenzophenone).[1] Retrieved from [Link]
Google Patents. Lubricious coatings for medical devices. (Patent referencing the specific use of CAS 99585-49-6 as a photo-active monomer).[1] Retrieved from
International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] Retrieved from [Link]
Comprehensive Guide to the Handling and Disposal of 2-Hydroxy-2',3,5-trichlorobenzophenone Executive Summary Proper disposal of 2-Hydroxy-2',3,5-trichlorobenzophenone (a highly chlorinated aromatic compound) is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Handling and Disposal of 2-Hydroxy-2',3,5-trichlorobenzophenone
Executive Summary
Proper disposal of 2-Hydroxy-2',3,5-trichlorobenzophenone (a highly chlorinated aromatic compound) is a critical logistical and safety operation in chemical synthesis and drug development laboratories. Because it contains three chlorine atoms on its benzophenone backbone, this compound and any solutions containing it must be strictly managed as Halogenated Organic Waste [1][2]. Improper disposal—such as drain discharge or mixing with non-halogenated waste—violates environmental regulations, risks the generation of toxic gases upon combustion, and exponentially increases institutional hazardous waste management costs[3][4].
This guide provides step-by-step, self-validating protocols for the containment, spill response, and final disposal of this specific halogenated derivative.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, personnel must understand the physical state and inherent risks of the material. The presence of multiple halogens dictates its environmental persistence and thermal degradation behavior.
Table 1: Chemical and Hazard Profile of 2-Hydroxy-2',3,5-trichlorobenzophenone
Insoluble in water; soluble in organic solvents (e.g., chloroform, alcohols)[6][7]. Causality: Aqueous drain disposal is strictly prohibited as it will precipitate and persist in municipal water systems.
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects[8].
Thermal Decomposition
Combustible. Upon combustion, it forms highly toxic gases (e.g., hydrogen chloride gas, potential dioxins)[3][6].
The Causality of Halogenated Waste Segregation
In laboratory waste management, segregating halogenated waste from non-halogenated waste is not merely a regulatory suggestion; it is a chemical and economic necessity.
Prevention of Toxic Byproducts: Standard non-halogenated waste is often incinerated at lower temperatures. If a chlorinated compound like 2-Hydroxy-2',3,5-trichlorobenzophenone is introduced into this stream, incomplete combustion can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrogen chloride (HCl) gas[3]. Halogenated waste requires specialized high-temperature incineration equipped with alkaline flue-gas scrubbers[5][9].
Cost and Compliance: Halogenated disposal is significantly more expensive due to these extra treatment steps[4][10]. If you dissolve 2-Hydroxy-2',3,5-trichlorobenzophenone in a non-halogenated solvent (like ethanol or acetone), the entire volume must now be legally treated as a halogenated substance, needlessly inflating disposal costs[4].
Standard Operating Procedure: Waste Segregation & Containment
Follow these step-by-step methodologies for routine disposal of waste generated during experiments.
Step 1: Container Selection
Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles (e.g., Winchesters) are standard for halogenated organics[11][12].
Ensure the container is completely free of incompatible residues (e.g., strong oxidizers, reducers, or inorganic bases) to prevent exothermic reactions[1][6].
Step 2: Volume Management
Transfer the solid waste or solvent mixture into the container inside a certified chemical fume hood.
Critical Rule: Never fill liquid waste containers beyond 75% to 90% capacity[1][13]. Causality: Leaving headspace allows for the thermal expansion of liquids and the accumulation of headspace vapors, preventing container rupture due to over-pressurization.
Step 3: Labeling and Storage
Immediately affix a "Hazardous Waste" label. Explicitly check the box for "Halogenated Organic Waste" [2][12].
List the full chemical name ("2-Hydroxy-2',3,5-trichlorobenzophenone") and the exact solvent composition.
Store the sealed container upright in a designated, ventilated hazardous waste accumulation area, away from direct sunlight and heat sources[10][11].
Disposal Decision Workflow
The following diagram illustrates the logical routing for 2-Hydroxy-2',3,5-trichlorobenzophenone waste based on its physical state in the laboratory.
Decision workflow for the segregation and disposal of halogenated benzophenone waste.
In the event of an accidental release of the pure solid compound, immediate action is required to prevent inhalation exposure and environmental contamination.
Step 1: Area Isolation and PPE
Restrict unprotected personnel from the spill area[7].
Don appropriate PPE: chemical splash goggles, double nitrile or Viton gloves, and a particulate filter respirator (if airborne dust is a risk)[3][11].
Step 2: Dust Suppression (Critical)
Do not dry sweep. Evaporation of the solid is negligible, but airborne particles can reach nuisance and toxic concentrations quickly[3].
Lightly moisten the spilled solid with a compatible liquid (e.g., a small amount of water or inert solvent) to prevent aerosolization and dusting[3].
Step 3: Collection and Decontamination
Use a non-sparking tool to shovel or sweep the moistened substance into a heavy-duty, sealable hazardous waste bag or rigid container[6][8].
Once the bulk material is removed, wash the spill site thoroughly with soap and plenty of water, capturing the wash water as hazardous aqueous waste if heavily contaminated[3][6].
Dispose of all contaminated gloves and cleanup materials in the solid hazardous waste stream[8].
Final Disposal & Regulatory Compliance
Once the waste is properly contained and labeled in the laboratory's satellite accumulation area, it must be transferred to the institution's Environmental Health and Safety (EHS) department.
Under EPA and RCRA guidelines (or equivalent international frameworks), land disposal of untreated halogenated organic waste is strictly prohibited due to its environmental persistence[5][9]. The designated waste contractor will transport the material to a permitted facility for high-temperature incineration [5]. Ensure that your institutional manifests accurately reflect the presence of chlorinated aromatics so the receiving facility can route the waste to an incinerator equipped with the necessary acid-gas scrubbing technology.
References
Sigma-Aldrich. "Safety Data Sheet: Benzophenone." harpercollege.edu. Available at:[Link]
International Labour Organization (ILO). "ICSC 0389 - BENZOPHENONE." ilo.org. Available at:[Link]
Flinn Scientific, Inc. "Material Safety Data Sheet (MSDS): Benzophenone." safeschoolssds.com. Available at:[Link]
Washington State University. "Halogenated Solvents." wsu.edu. Available at:[Link]
University of Wollongong. "Laboratory Waste Disposal - UOW." uow.edu.au. Available at: [Link]
Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." cer.org.za. Available at:[Link]
Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. Available at: [Link]
University College Dublin. "School of Chemistry Hazardous Waste Management Plan." ucd.ie. Available at: [Link]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." hazardouswasteexperts.com. Available at: [Link]
University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office." tennessee.edu. Available at: [Link]
Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. Available at: [Link]
Personal protective equipment for handling 2-Hydroxy-2',3,5-trichlorobenzophenone
As a Senior Application Scientist, I understand that handling highly substituted aromatic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the ch...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling highly substituted aromatic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with human biology.
2-Hydroxy-2',3,5-trichlorobenzophenone (CAS: 99585-49-6) is a heavily chlorinated aromatic compound frequently utilized as a synthetic intermediate in drug development and materials science. Due to its specific structural motifs, it presents acute localized hazards that demand rigorous, self-validating safety protocols.
Mechanistic Causality of Hazards
To effectively protect yourself, you must understand why this chemical is hazardous. According to standardized hazard classifications, this compound triggers three primary GHS warnings: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation) [1][2].
Dermal and Ocular Toxicity (H315, H319): The presence of three chlorine atoms significantly increases the lipophilicity (log P) of the benzophenone backbone. This allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum (skin) and the ocular mucosa. Once embedded in the membrane, the phenolic hydroxyl (-OH) group acts as a hydrogen bond donor and weak acid, disrupting local cellular homeostasis and triggering an acute inflammatory cascade[1].
Respiratory Toxicity (H335): At room temperature, this chemical is a crystalline solid. When manipulated, it readily generates micro-particulate dust. If inhaled, these lipophilic particulates deposit in the upper respiratory tract, causing both mechanical abrasion and localized chemical irritation[2].
Core PPE & Engineering Controls Matrix
When selecting Personal Protective Equipment (PPE), we must rely on quantitative permeation data rather than assumptions. While standard nitrile is sufficient for the dry powder, dissolving this compound in organic solvents (like Dichloromethane or DMSO for assays) drastically alters the permeation dynamics, requiring advanced elastomers[3].
PPE Category
Specification / Material
Quantitative Metric
Mechanistic Rationale
Gloves (Solid Handling)
Nitrile (NBR)
Thickness: 0.11 mm Breakthrough: > 480 min
Sufficient for dry powder; prevents dermal absorption of lipophilic particulates.
Gloves (Solvent Handling)
Viton / Fluoroelastomer
Thickness: 0.30 mm Breakthrough: > 240 min
Required if dissolved in chlorinated solvents to prevent rapid carrier-mediated permeation[3].
Eye Protection
Chemical Splash Goggles
Standard: EN 166 / ANSI Z87.1
Forms a seal to prevent ocular mucosa irritation (H319) from aerosolized micro-dust.
Respiratory
N95 / P100 Particulate Mask
Filtration Efficiency: 95%
Mitigates inhalation of airborne particulates (H335) if emergency handling occurs outside a hood.
Engineering Control
Chemical Fume Hood
Face Velocity: 80 - 120 fpm
Captures aerosolized dust before it reaches the operator's breathing zone.
Operational Protocol: Safe Weighing and Transfer
Do not simply follow these steps; verify them as you execute them. This protocol is designed as a self-validating system to ensure zero-exposure during the handling of the solid powder.
Phase 1: Pre-Handling Validation
Verify Engineering Controls: Check the digital monitor on your chemical fume hood. Ensure the face velocity is reading between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture dust, while velocities above 120 fpm create turbulent eddies that can blow the light powder out of the sash and into your breathing zone.
Static Mitigation: Wipe the exterior of the reagent bottle, the weighing spatula, and the analytical balance with an anti-static cloth. Causality: Chlorinated benzophenones can carry static charges, causing the powder to "jump" and aerosolize upon opening.
Phase 2: Donning (Putting on PPE)
Eye and Body Protection: Put on a 100% cotton lab coat (synthetic blends generate static) and snug-fitting EN 166 compliant chemical splash goggles.
Glove Integrity Check: Put on your first pair of nitrile gloves. Perform an inflation test: trap ambient air inside the glove, twist the cuff to seal it, and squeeze. If the glove deflates, discard it—micro-punctures will allow chemical dust to bypass the barrier.
Double Gloving: Don a second pair of nitrile gloves over the first.
Phase 3: Execution
Uncap the reagent bottle strictly inside the fume hood, keeping your head outside the sash plane.
Use a slow, deliberate scooping motion to transfer the powder to a pre-tared anti-static weigh boat. Avoid dropping the powder from a height to minimize dust generation.
Phase 4: Doffing (Removal) & Decontamination
Cap the bottle tightly. Wipe the exterior of the bottle with a damp paper towel to capture any stray dust.
Eversion Technique: Remove the outer contaminated gloves by pinching the exterior at the wrist and pulling them inside-out. This traps any microscopic, irritating dust inside the discarded glove. Dispose of them in the solid hazardous waste bin.
Wash hands thoroughly with soap and water immediately after removing the inner gloves.
Spill Response & Disposal Plan
If 2-Hydroxy-2',3,5-trichlorobenzophenone spills, immediate and calculated action is required to prevent aerosolization.
Solid Spill Remediation Protocol:
Isolation: Immediately lower the fume hood sash or restrict access to the bench area.
Suppression (Crucial Step): Do NOT dry sweep the powder. Dry sweeping will forcefully aerosolize the compound, maximizing the H335 respiratory hazard. Instead, gently cover the spill with absorbent pads slightly dampened with water or a 10% ethanol solution. This dampens the powder and traps it in the matrix.
Collection: Carefully scoop the damp mass using a non-sparking plastic dustpan.
Disposal: Place the collected waste, along with all contaminated PPE and wipes, into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label it explicitly as "Halogenated Organic Solid Waste - Irritant". Due to the high chlorine content, this waste must be routed for high-temperature incineration rather than standard landfill disposal.
Hazard Mitigation Workflow
Workflow for assessing and selecting appropriate PPE for 2-Hydroxy-2',3,5-trichlorobenzophenone.
References
Title: 99585-49-6 CAS MSDS (2-HYDROXY-2'-3 5-TRICHLOROBENZOPHENONE)
Source: ChemicalBook
URL:1